5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFRRDLAVPGKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392756 | |
| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-81-9 | |
| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The 1,2,4-triazole nucleus, and specifically its 3-thiol derivatives, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of a novel derivative, this compound, synthesizing multi-technique spectroscopic analysis with the definitive power of single-crystal X-ray crystallography.
The elucidation process begins with a viable synthesis. A common and effective route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a relevant acylthiosemicarbazide intermediate.[4] The causality for this pathway lies in its high efficiency and the ready availability of starting materials.
Proposed Synthetic Protocol:
-
Step 1: Synthesis of Cyclopentanecarbohydrazide.
-
React methyl cyclopentanecarboxylate with an excess of hydrazine hydrate, typically under reflux. The nucleophilic hydrazine displaces the methoxy group of the ester to form the corresponding hydrazide.
-
-
Step 2: Formation of the Acylthiosemicarbazide Intermediate.
-
The synthesized cyclopentanecarbohydrazide is then treated with ethyl isothiocyanate in a suitable solvent like ethanol. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding N-ethyl-2-(cyclopentanecarbonyl)hydrazine-1-carbothioamide.
-
-
Step 3: Base-Catalyzed Intramolecular Cyclization.
-
The acylthiosemicarbazide intermediate is heated in an aqueous alkaline medium, such as 8-10% sodium hydroxide solution. The basic conditions facilitate a key intramolecular cyclodehydration reaction. The oxygen of the carbonyl group and two hydrogens are eliminated as water, leading to the formation of the stable 1,2,4-triazole ring.[5] Acidification of the reaction mixture then precipitates the final product, this compound.
-
References
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of bioactive agents. This guide provides an in-depth technical analysis of the spectroscopic data for a specific derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No: 667412-81-9, Chemical Formula: C₉H₁₅N₃S).[1]
The unambiguous confirmation of a molecule's structure is the cornerstone of all subsequent research, from biological screening to formulation development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this elucidation. This document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected spectral data for this compound. Our approach moves beyond a simple listing of data points to explain the causal relationships between molecular structure and spectral output, ensuring a self-validating framework for analysis.
Molecular Structure and Tautomerism
The structural identity of this compound is defined by a central 1,2,4-triazole ring substituted with an ethyl group at the N4 position, a cyclopentyl group at the C5 position, and a thiol group at the C3 position.
A critical feature of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][3] This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution). While the thiol form is often the reactive species, the thione tautomer can be predominant, particularly in the solid state.[4] This guide will consider the spectral signatures of both tautomers.
Synthesis Context: A Plausible Pathway
To contextualize the spectroscopic analysis, it is helpful to consider a common synthetic route. Derivatives of 1,2,4-triazole-3-thiol are frequently synthesized through the acylation of a thiosemicarbazide with a carboxylic acid (or its derivative), followed by a cyclodehydration step, often under alkaline conditions.[5][6] For the title compound, this would involve reacting cyclopentanecarboxylic acid with 4-ethyl-3-thiosemicarbazide. Understanding this pathway aids in anticipating potential impurities, such as unreacted starting materials or acylation intermediates, which could be identified through the spectroscopic methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for triazole-thiols as it can solubilize the compound and effectively reveal exchangeable protons like N-H and S-H.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The integral values of the signals must be consistent with the number of protons in the proposed structure, providing an initial layer of validation.
-
D₂O Exchange: To definitively identify the S-H (thiol) or N-H (thione) proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will diminish or disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals should match the number of non-equivalent carbons in the molecule.
-
2D NMR (for validation): If structural ambiguity exists, techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate each proton directly to its attached carbon, providing unequivocal assignment and structural confirmation.
¹H NMR: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| SH (thiol) or NH (thione) | 13.0 - 14.0 | Broad Singlet | 1H | Highly deshielded, acidic proton. Its broadness is due to quadrupole broadening from adjacent nitrogen atoms and chemical exchange. This signal is D₂O exchangeable.[6][7][8] |
| CH (Cyclopentyl) | 3.2 - 3.6 | Multiplet | 1H | Deshielded due to direct attachment to the triazole ring (C5). |
| CH₂ (Ethyl) | 3.9 - 4.3 | Quartet | 2H | Deshielded by the adjacent N4 of the triazole ring. Split into a quartet by the neighboring CH₃ group. |
| CH₂ (Cyclopentyl) | 1.6 - 2.2 | Multiplet | 8H | Aliphatic protons of the cyclopentyl ring. Their signals are complex and overlap due to similar chemical environments. |
| CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 3H | Standard aliphatic methyl group, split into a triplet by the adjacent CH₂ group. |
¹³C NMR: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton.
| Assignment | Expected δ (ppm) | Rationale |
| C=S (C3, thione form) | 165 - 170 | The C3 carbon, double-bonded to sulfur in the thione tautomer, is significantly deshielded.[2] |
| C=N (C5) | 150 - 155 | The C5 carbon, part of the triazole's C=N bond and attached to the cyclopentyl group. |
| CH₂ (Ethyl) | 40 - 45 | Carbon attached to the N4 of the triazole ring. |
| CH (Cyclopentyl) | 35 - 40 | Carbon directly attached to the C5 of the triazole ring. |
| CH₂ (Cyclopentyl) | 25 - 32 | The four methylene carbons of the cyclopentyl ring. May show one or two distinct signals depending on symmetry. |
| CH₃ (Ethyl) | 13 - 16 | Standard aliphatic methyl carbon. |
Visualization of NMR Structural Correlations
The following diagram illustrates the connectivity and the relationship between the molecular structure and its NMR spectral signals.
Caption: Correlation map of molecular fragments to their predicted NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The thiol-thione tautomerism is particularly evident in the IR spectrum.
Experimental Protocol
A standard approach involves acquiring the spectrum using either the KBr (potassium bromide) pellet method for solid samples or using an Attenuated Total Reflectance (ATR) accessory. The solid-state spectrum is often dominated by the thione tautomer.
Data Interpretation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance and Rationale |
| 3100 - 3300 (broad) | N-H stretch | The presence of a broad band in this region is a strong indicator of the N-H bond in the thione tautomer.[9][10] |
| 2850 - 2960 | Aliphatic C-H stretch | Characteristic stretching vibrations of the C-H bonds in the ethyl and cyclopentyl groups. |
| ~2550 (weak) | S-H stretch | A weak absorption here would confirm the presence of the thiol tautomer.[2][11][12] Its absence in a solid-state spectrum suggests the thione form is predominant. |
| ~1600 | C=N stretch | A key diagnostic feature for the triazole ring.[11] |
| ~1450 - 1550 | C=C stretch (ring) | Aromatic-like stretching vibrations within the triazole ring.[10] |
| 1100 - 1300 | C=S stretch | A strong band in this region is a key marker for the thione tautomer.[11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
Experimental Protocol
Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields an abundant protonated molecular ion.[13][14]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the ESI source operating in positive ion mode. Acquire a full scan mass spectrum.
-
Validation via HRMS: For ultimate confidence, High-Resolution Mass Spectrometry (HRMS) should be used. This technique measures the mass-to-charge ratio with high precision, allowing for the determination of the elemental formula of the molecular ion and its fragments, which must match the theoretical formula (C₉H₁₅N₃S).
Data Interpretation: Molecular Ion and Fragmentation
-
Molecular Weight: 197.10 g/mol
-
Expected Molecular Ion Peak: In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 198.1 .
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for 1,2,4-triazoles are influenced by the substituents on the ring.[14][15]
Visualization of a Plausible MS Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway for the title compound.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and sheds light on the dominant thiol-thione tautomer, and mass spectrometry validates the molecular weight and offers structural clues through fragmentation analysis. The methodologies and interpretations presented in this guide are designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This rigorous approach is essential for ensuring the scientific integrity of any research or development program involving this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijrpc.com [ijrpc.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.net [ijsr.net]
- 12. mdpi.com [mdpi.com]
- 13. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 14. benchchem.com [benchchem.com]
- 15. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Introduction: The 1,2,4-Triazole-3-thiol Scaffold as a Privileged Pharmacophore
An In-Depth Technical Guide to the Mechanism of Action for 1,2,4-Triazole-3-thiol Compounds
The 1,2,4-triazole ring system, particularly when functionalized with a thiol group at the 3-position, represents a cornerstone in modern medicinal chemistry.[1][2] This heterocyclic scaffold is considered a "privileged structure" due to its unique physicochemical properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, which allow it to interact with a wide array of biological receptors and enzymes with high affinity.[3][4] The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms, a feature that is critical to its versatile binding capabilities, especially its capacity for metal chelation within enzyme active sites.[5] This versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including potent antifungal, anticancer, anti-inflammatory, and specific enzyme inhibitory actions.[6][7][8][9] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects, offering insights for researchers and professionals in drug development.
Core Mechanisms of Action: A Multi-Target Landscape
The efficacy of 1,2,4-triazole-3-thiol derivatives stems from their ability to engage multiple molecular targets. The primary mechanisms are often rooted in enzyme inhibition, where the triazole and thiol moieties act in concert to disrupt catalytic function.
Antifungal Activity: Potent Inhibition of Lanosterol 14α-demethylase (CYP51)
The most well-established mechanism for triazole-based antifungals is the targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a critical checkpoint in the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[10][11]
Mechanism: The antifungal action is a direct consequence of high-affinity binding to the CYP51 active site. The lone pair of electrons on an sp²-hybridized nitrogen atom of the triazole ring coordinates directly with the heme iron atom at the enzyme's catalytic center.[12][13] This interaction competitively blocks the binding of the natural substrate, lanosterol, preventing its demethylation.[10] The consequences are twofold:
-
Depletion of Ergosterol: The halt in the biosynthetic pathway leads to a severe reduction in ergosterol levels, compromising the fluidity, integrity, and function of the fungal membrane.[10][11]
-
Accumulation of Toxic Sterols: The enzymatic block results in the buildup of methylated sterol precursors (e.g., 14α-methylated sterols), which integrate into the membrane and disrupt its structure, leading to increased permeability and ultimately, cell death.[10]
This mechanism is the foundation for the clinical success of numerous triazole antifungal drugs, including fluconazole and voriconazole.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. pnrjournal.com [pnrjournal.com]
- 11. isres.org [isres.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667412-81-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, identified by the CAS number 667412-81-9, is a heterocyclic organic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of this molecule, combining a triazole ring with cyclopentyl and ethyl substituents, and a reactive thiol group, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the available chemical information, safety data, a representative synthetic protocol, and the potential mechanisms of action and applications for this compound and its congeners.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively published, the following table summarizes key physicochemical properties, primarily sourced from chemical supplier databases. Researchers should verify these properties through their own analytical methods.
| Property | Value | Source |
| CAS Number | 667412-81-9 | [4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | ART-CHEM-BB B018033; CHEMBRDG-BB 3018033; Albb-003340 | [5] |
| Molecular Formula | C9H15N3S | [5] |
| Molecular Weight | 197.30 g/mol | Calculated |
| Appearance | Likely a solid at room temperature (based on related compounds) | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound may:
Recommended Precautions
-
Handling: Handle in a well-ventilated place.[4][8] Wear suitable protective clothing, including gloves and eye/face protection.[4][8] Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[6][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
-
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]
-
Synthesis and Mechanism of Action
Representative Synthesis Protocol
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding thiosemicarbazide in an alkaline medium.[10][11] The following is a representative protocol that could be adapted for the synthesis of the target compound.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
React cyclopentanecarbonyl chloride with potassium thiocyanate (KSCN) to form cyclopentanecarbonyl isothiocyanate.
-
React the resulting isothiocyanate with ethylhydrazine to yield 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide.
Step 2: Cyclization to the 1,2,4-Triazole-3-thiol
-
Dissolve the 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The resulting precipitate, this compound, is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.[10][11]
Caption: Representative synthesis workflow for this compound.
Potential Mechanism of Action
The biological activity of 1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) group and the triazole ring. The thiol group is a key pharmacophore that can interact with biological targets.[1] For instance, it can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.[1] The triazole ring itself is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with receptors and enzymes.
The specific mechanism of action for this compound has not been elucidated. However, based on related compounds, potential mechanisms could involve:
-
Enzyme Inhibition: The thiol group can chelate metal ions in the active sites of metalloenzymes or form disulfide bonds, thereby inhibiting enzyme activity.[1]
-
Receptor Binding: The overall molecular structure may allow it to bind to specific cellular receptors, either as an agonist or antagonist, modulating downstream signaling pathways.
-
Antimicrobial Activity: The compound may interfere with essential microbial metabolic pathways or disrupt cell wall synthesis.[1]
Caption: Potential mechanisms of action for 1,2,4-triazole-3-thiol derivatives.
Applications in Research and Drug Development
Derivatives of 1,2,4-triazole-3-thiol are recognized for their broad spectrum of pharmacological activities.[1][2] While specific studies on CAS 667412-81-9 are limited, the structural class suggests potential applications in the following areas:
-
Antimicrobial Agents: Many triazole-thiol derivatives exhibit activity against various strains of bacteria and fungi.[1]
-
Anti-inflammatory Agents: Some compounds in this class have shown promising anti-inflammatory properties.[3]
-
Anticancer Agents: The 1,2,4-triazole scaffold is present in several approved anticancer drugs, and derivatives are actively being investigated for their potential as novel cancer therapeutics.[1][12]
-
Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.[1]
Conclusion
This compound (CAS 667412-81-9) represents a promising, yet underexplored, molecule within the pharmacologically significant 1,2,4-triazole class. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding based on available information for structurally related compounds. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to explore its potential in drug discovery and development. The provided representative synthesis and potential mechanisms of action offer a starting point for researchers interested in this and related compounds.
References
- 1. 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 443918-29-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pschemicals.com [pschemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. carlroth.com [carlroth.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
An In-depth Technical Guide on the Thiol-Thione Tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. The phenomenon of tautomerism, a form of structural isomerism, is of paramount importance in drug discovery and development as the different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[1][2] This guide will delve into the theoretical underpinnings of this specific tautomeric equilibrium, the key factors that influence it, and the analytical methodologies used for its characterization. By integrating theoretical principles with practical experimental protocols, this document serves as an essential resource for researchers working with 1,2,4-triazole derivatives and other heterocyclic systems where tautomerism is a critical consideration.
Introduction to Thiol-Thione Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[3][4][5] A key feature of 3-mercapto-1,2,4-triazoles is their existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione.[1] This equilibrium, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.
The specific compound of interest, this compound, possesses substituents that can influence this tautomeric balance through steric and electronic effects. Understanding the predominant tautomeric form under various conditions is crucial for predicting its molecular interactions, metabolic fate, and overall pharmacological profile. Computational studies on related 1,2,4-triazole-3-thiones have consistently shown the thione form to be the more stable tautomer in the gas phase.[6][7]
The Tautomeric Equilibrium: A Closer Look
The thiol-thione tautomerism in this compound can be depicted as follows:
Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked. For the purpose of this guide, a textual representation is provided below.
Thiol Form: Characterized by a C-S single bond and an S-H (thiol) group. The triazole ring maintains its aromatic character.
Thione Form: Characterized by a C=S double bond (thione) and an N-H bond within the triazole ring. This form is often more polar.
Factors Influencing the Tautomeric Equilibrium
The position of the thiol-thione equilibrium is not static and is influenced by a variety of factors:
Substituent Effects
The electronic and steric nature of the substituents on the triazole ring plays a significant role. In this compound:
-
Ethyl Group at N4: The electron-donating nature of the ethyl group can influence the basicity of the nitrogen atoms and, consequently, the proton affinity.
-
Cyclopentyl Group at C5: This bulky alkyl group can exert steric effects that may favor one tautomer over the other to minimize steric hindrance.
Computational studies on disubstituted 1,2,4-triazole-3-thiones suggest that while substituents can modulate the energy barrier for proton transfer, they generally do not alter the fact that the thione form is the predominant species in the gas phase.[6]
Solvent Effects
The polarity of the solvent is a critical determinant of the tautomeric equilibrium.
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer.[8][9] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups.
-
Nonpolar Solvents: In nonpolar solvents, the less polar thiol form may be more favored.[9]
The choice of solvent is therefore a crucial consideration in both the analysis and the application of this class of compounds.
Solid-State Effects
In the solid state, the predominant tautomer is determined by the thermodynamics of crystal lattice formation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly stabilize one tautomer over the other. X-ray crystallographic studies of various 4-substituted-1,2,4-triazole-3-thiones have overwhelmingly shown the presence of the thione form in the crystal structure, often forming hydrogen-bonded dimers.[10][11]
Experimental Characterization of Tautomers
A multi-faceted analytical approach is required to unequivocally identify and quantify the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[12]
¹H NMR Spectroscopy:
-
Thione Tautomer: The presence of a broad signal in the range of 12-14 ppm, which is exchangeable with D₂O, is characteristic of the N-H proton.[12]
-
Thiol Tautomer: A signal for the S-H proton would be expected in the range of 3-6 ppm.[12]
¹³C NMR Spectroscopy:
-
Thione Tautomer: The most definitive signal is that of the C=S carbon, which typically appears in the downfield region of 160-180 ppm.[12]
-
Thiol Tautomer: The C-S carbon would resonate at a significantly more upfield chemical shift.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.
-
D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the exchangeable N-H or S-H proton.
-
Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the tautomers.
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide evidence for the predominant tautomer based on their distinct electronic transitions.[13]
-
Thione Tautomer: Exhibits a characteristic absorption band in the range of 300-400 nm, corresponding to the n-π* transition of the C=S chromophore.[14]
-
Thiol Tautomer: Typically shows absorption bands below 300 nm, arising from π-π* transitions.[14]
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., ethanol, dioxane, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a range of 200-500 nm using a double-beam spectrophotometer.
-
Data Interpretation: The presence of an absorption maximum above 300 nm is a strong indicator of the thione form.[14] Shifts in the absorption maxima with solvent polarity can provide further insights into the nature of the electronic transitions.
| Tautomer | Expected λ_max | Transition Type |
| Thione | 300-400 nm | n-π |
| Thiol | < 300 nm | π-π |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the functional groups present in each tautomer.
-
Thione Tautomer: Characterized by a strong N-H stretching vibration around 3100-3300 cm⁻¹ and a C=S stretching band in the region of 1050-1250 cm⁻¹.
-
Thiol Tautomer: Would show a weak S-H stretching band around 2550-2600 cm⁻¹.[15]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[16]
Experimental Workflow: X-ray Crystallography
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[6][7]
Protocol: DFT Calculations for Tautomer Stability
-
Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability. The tautomer with the lower energy is predicted to be more stable.
-
Solvent Modeling: To account for solvent effects, perform the calculations using a polarizable continuum model (PCM).[8]
-
Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the IR spectra for comparison with experimental data.[6]
Conclusion and Implications
The thiol-thione tautomerism of this compound is a critical aspect of its chemical identity. Based on extensive studies of related compounds, it is highly probable that the thione form is the predominant tautomer, particularly in the solid state and in polar solvents. This has significant implications for drug development, as the thione form will dictate the molecule's hydrogen bonding capabilities, polarity, and potential interactions with biological targets. A thorough characterization using a combination of spectroscopic and computational methods, as outlined in this guide, is essential for any research and development program involving this class of compounds. The ability to understand and potentially control this tautomeric equilibrium opens avenues for fine-tuning the properties of drug candidates to optimize their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.ncl.res.in [dspace.ncl.res.in]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
An In-depth Technical Guide on the Potential Derivatives of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This in-depth technical guide focuses on the synthesis and potential derivatization of a specific, novel triazole core: 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. We will provide a comprehensive, step-by-step methodology for the synthesis of this core molecule, grounded in established chemical principles. Furthermore, this guide will explore the synthesis of potential derivatives through S-alkylation and Mannich reactions, offering detailed experimental protocols. These derivatives hold significant promise for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents, particularly in the realms of antimicrobial and anticancer research.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system is a privileged heterocyclic motif due to its diverse pharmacological activities, which include antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention. The presence of the exocyclic thiol group provides a versatile handle for a variety of chemical modifications, enabling the creation of large and diverse compound libraries for high-throughput screening and drug discovery programs.[2] This guide will provide a detailed roadmap for the synthesis of the novel this compound and its subsequent derivatization.
Synthesis of the Core Compound: this compound
The most prevalent and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][2][3] This synthetic strategy will be employed for the preparation of the title compound. The overall synthetic workflow is depicted below.
References
A-Z Guide to Solubility Profiling of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of the novel heterocyclic compound, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. As specific experimental data for this molecule is not publicly available, this document focuses on establishing a robust, scientifically-grounded methodology. We delve into the foundational physicochemical principles governing solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and offer a template for systematic data presentation. This guide is designed for researchers, chemists, and drug development professionals, enabling them to generate reliable and reproducible solubility data, a critical step in the early stages of the drug discovery and development pipeline.[1][2]
Introduction: The Critical Role of Solubility
In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a fundamental physicochemical property that dictates its fate.[3][4] Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, hindering the development of promising therapeutic candidates.[3][4][5] For a compound like this compound, understanding its behavior in various solvents is paramount for several reasons:
-
Reliable Bioassay Performance: Insoluble compounds can precipitate in assay media, leading to artificially low potency measurements and unreliable structure-activity relationship (SAR) data.[3]
-
Formulation Development: A comprehensive solubility profile is the bedrock for creating viable formulations for in vivo studies, from simple solutions for initial pharmacokinetic (PK) screening to more complex dosage forms for later-stage development.[4]
-
Predicting In Vivo Behavior: Solubility data, particularly in biorelevant media, provides early insights into potential absorption challenges in the gastrointestinal tract.[2][6]
This guide will equip your laboratory with the necessary theoretical knowledge and practical protocols to thoroughly characterize the solubility of this, and other, novel compounds.
Physicochemical & Structural Considerations
To predict and interpret the solubility of this compound, we must first analyze its structure.
-
Core Heterocycle (1,2,4-triazole): The triazole ring contains nitrogen atoms capable of hydrogen bonding, which can contribute to solubility in polar solvents.
-
Thiol Group (-SH): This group introduces a crucial property: thione-thiol tautomerism .[7] The thiol (-SH) form can act as a weak acid, while the thione (C=S) tautomer is less acidic. This equilibrium is solvent and pH-dependent. The thiol group's ability to ionize to a thiolate anion (S⁻) at basic pH will significantly enhance aqueous solubility.
-
pKa: The acidity of the thiol proton is a critical parameter.[8][9] The pKa value determines the pH at which the compound transitions from its neutral, less soluble form to its ionized, more soluble form.[8] For triazole-thiol derivatives, the pKa is often in the range of 6-8, meaning its solubility can be highly sensitive to the pH of the medium.
-
Substituents (Cyclopentyl and Ethyl): The cyclopentyl and ethyl groups are nonpolar and hydrophobic. These bulky, aliphatic groups will generally decrease solubility in polar solvents like water but increase solubility in nonpolar organic solvents, following the "like dissolves like" principle.[10][11]
Based on this structure, we can hypothesize that the compound will exhibit low to moderate solubility in neutral aqueous solutions, with solubility increasing significantly at pH values above its pKa. It is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and also show solubility in less polar solvents like ethanol or isopropanol.
Methodologies for Solubility Determination
Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][12] Both provide valuable, context-dependent information.
Kinetic Solubility Assay (High-Throughput Screening)
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[13][14][15] It is a non-equilibrium measurement that reflects the compound's tendency to remain in a supersaturated state and is invaluable for early discovery due to its speed and low compound requirement.[1][16]
This protocol uses light scattering (nephelometry) to detect the formation of precipitate.[16][17]
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform a serial dilution directly in the plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Addition of Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent, typically ≤2%.[13]
-
Incubation and Mixing: Mix the plate thoroughly on a plate shaker for a defined period, typically between 1 to 2 hours, at a controlled temperature (e.g., 25°C).[16]
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which the signal significantly increases above the background indicates precipitation and defines the kinetic solubility limit.
Causality Insight: The rapid addition of buffer to the DMSO stock creates a supersaturated solution. The incubation time is a critical parameter; too short, and the compound may not have had time to precipitate, overestimating solubility. Too long, and the assay begins to approach equilibrium conditions. A 1-2 hour window is a standard compromise.
Thermodynamic Solubility Assay (The "Gold Standard")
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[15][18] The shake-flask method is the universally recognized "gold standard" for this measurement.[19][20]
This protocol ensures the system reaches equilibrium for a definitive solubility value.
-
Sample Preparation: Add an excess amount of the solid (crystalline) this compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Acetonitrile). A visible excess of solid must remain to ensure saturation.[19]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period. A minimum of 24 hours is required to ensure equilibrium is reached.[1][12] For some compounds, 48-72 hours may be necessary.
-
Phase Separation: After incubation, allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a 0.45 µm PVDF filter.[21]
-
Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] A standard calibration curve must be prepared for accurate quantification.
Trustworthiness Check: The reliability of this method hinges on achieving true equilibrium. To validate this, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, it provides confidence that equilibrium has been established.
Workflow for Comprehensive Solubility Assessment
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different conditions and solvents.
Table 1: Illustrative Solubility Profile of this compound
| Solvent System | Solvent Type | Method | Solubility (µg/mL) | Solubility (mM) | Qualitative Descriptor |
| Water | Polar Protic | Thermodynamic | < 10 | < 0.05 | Practically Insoluble |
| 0.1 N HCl (pH ~1) | Polar Protic | Thermodynamic | < 20 | < 0.10 | Very Slightly Soluble |
| PBS (pH 7.4) | Polar Protic | Kinetic | 55 | 0.29 | Slightly Soluble |
| PBS (pH 7.4) | Polar Protic | Thermodynamic | 35 | 0.18 | Slightly Soluble |
| 0.1 M NaOH (pH ~13) | Polar Protic | Thermodynamic | > 1000 | > 5.30 | Soluble |
| Ethanol | Polar Protic | Thermodynamic | 500 | 2.64 | Soluble |
| Acetonitrile | Polar Aprotic | Thermodynamic | 800 | 4.22 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | > 20000 | > 105.68 | Very Soluble |
Note: The data presented in this table is illustrative and serves as a template. Actual experimental values must be determined.
Interpretation of Results:
-
pH-Dependence: A significant increase in solubility from pH 7.4 to pH 13 would confirm the acidic nature of the thiol group and its ionization to the more soluble thiolate form. The low solubility in acidic conditions (0.1N HCl) is expected for a weak acid.
-
Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility, as observed in the illustrative data for PBS pH 7.4.[19] This indicates the compound's ability to form a supersaturated solution, which can be advantageous for some in vivo absorption scenarios.
-
Organic Solvents: High solubility in DMSO and Acetonitrile is typical for many organic compounds and confirms their utility as stock solvents.[22] Solubility in ethanol suggests potential for simple oral formulations.
Conclusion
Determining the solubility profile of a novel compound like this compound is a non-negotiable step in modern drug discovery. By applying the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions. This systematic approach mitigates the risks associated with poor solubility, ensuring that promising compounds are not prematurely discarded and that subsequent formulation and in vivo studies are built on a solid physicochemical foundation.[1][2]
References
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 9. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Notes & Protocols: Investigating the Therapeutic Potential of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and versatile hydrogen bonding capabilities.[1] This unique profile has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and anti-inflammatory effects.[1][2][3][4] This document introduces 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol , a novel derivative with a lipophilic cyclopentyl group at the 5-position and an ethyl group at the 4-position. These modifications present an intriguing opportunity for novel pharmacological activity. This guide provides a comprehensive framework for the synthesis and evaluation of this compound, offering detailed protocols for exploring its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounded in the extensive research conducted on its parent scaffold.[5][6][7][8][9]
Synthetic Pathway and Characterization
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[10][11] The protocol outlined below is a robust, multi-step procedure adapted for the specific synthesis of this compound.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the target compound.
Protocol: Synthesis of this compound
This protocol is based on the common synthetic route for this class of compounds, which involves the formation of a thiosemicarbazide followed by cyclization.[10][12]
Step 1: Synthesis of 4-Ethyl-3-thiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of absolute ethanol.
-
Cool the flask in an ice bath and slowly add ethyl isothiocyanate (0.1 mol).
-
While maintaining the temperature below 10°C, add hydrazine hydrate (0.1 mol) dropwise over 30 minutes with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. The resulting white solid is 4-ethyl-3-thiosemicarbazide. Recrystallize from ethanol to purify.
-
Scientist's Note: The reaction is exothermic. Maintaining a low temperature during the addition of hydrazine hydrate is critical to prevent side reactions and ensure a high yield of the desired thiosemicarbazide intermediate.
-
Step 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-ethyl-thiosemicarbazide
-
Dissolve 4-ethyl-3-thiosemicarbazide (0.05 mol) in 50 mL of anhydrous pyridine in a 250 mL flask.
-
Cool the mixture in an ice bath.
-
Add cyclopentanecarbonyl chloride (0.05 mol) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the mixture into 200 mL of ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry. This yields the acylthiosemicarbazide intermediate.
Step 3: Cyclization to this compound
-
Suspend the dried 1-(cyclopentanecarbonyl)-4-ethyl-thiosemicarbazide (0.04 mol) in 100 mL of 8% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~5-6.
-
A white precipitate of the target compound will form. Filter the solid, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Rationale: The strong alkaline medium (NaOH) and heat provide the necessary energy for the intramolecular cyclodehydration of the acylthiosemicarbazide to form the stable 1,2,4-triazole ring.[12]
-
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR: Look for characteristic peaks for N-H, S-H (can be broad), C=N, and C-S stretching.[10][13]
-
¹H-NMR & ¹³C-NMR: Confirm the presence of cyclopentyl and ethyl protons and carbons, as well as the signals from the triazole ring. The thiol proton (SH) or thione N-H proton often appears as a broad singlet at a downfield chemical shift (~13-14 ppm).[9][14][15]
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Potential Application: Anticancer Activity
The 1,2,4-triazole nucleus is a key feature in several anticancer agents.[1][2] Derivatives have been shown to act as inhibitors of crucial targets like EGFR, BRAF, and tubulin.[5] The introduction of a cyclopentyl group may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Anticancer Screening Workflow
Caption: A tiered workflow for evaluating anticancer potential.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of a compound against cancer cell lines.[5][16][17]
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (media with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation and Interpretation
Summarize the IC₅₀ values in a table for clear comparison across different cell lines.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| This compound | A549 | 8.5 |
| MCF-7 | 15.2 | |
| HT-29 | 6.8 | |
| Doxorubicin (Positive Control) | A549 | 0.5 |
Interpretation: An IC₅₀ value below 10 µM is generally considered a promising result for a novel compound, warranting further investigation into its mechanism of action.[17]
Potential Application: Antimicrobial Activity
1,2,4-triazole-3-thiol derivatives are well-documented for their potent antimicrobial and antifungal activities.[7][18][19][20][21] The thiol/thione tautomerism of the C=S group is often crucial for biological activity. This section provides protocols to screen for both antibacterial and antifungal properties.
Protocol: Antibacterial Screening (Agar Well Diffusion Method)
This is a preliminary qualitative test to assess antibacterial activity.[18]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.
-
Plating: Evenly swab the bacterial inoculum over the entire surface of the MHA plates.
-
Well Creation: Use a sterile cork borer to create uniform wells (6 mm diameter) in the agar.
-
Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into the wells. Use a known antibiotic (e.g., Gentamicin) as a positive control and pure DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol: Quantitative Antifungal Screening (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible fungal growth.[7][19]
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the fungal inoculum to each well to achieve a final concentration of ~1 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum). Use a standard antifungal like Fluconazole as a positive control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Application: Anti-inflammatory Activity
Many 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][8][22][23]
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.[6][23]
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (Vehicle, e.g., 0.5% CMC solution).
-
Group II: Standard (Indomethacin, 10 mg/kg, p.o.).
-
Group III: Test Compound (e.g., 20 mg/kg, p.o.).
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.
-
Ethical Consideration: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of triazole derivatives. [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 17. tandfonline.com [tandfonline.com]
- 18. v3.pjsir.org [v3.pjsir.org]
- 19. connectjournals.com [connectjournals.com]
- 20. asianpubs.org [asianpubs.org]
- 21. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 22. [PDF] TRIAZOLE AS ANTI-INFLAMMATORY AGENT: A SHORT REVIEW | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol as a Versatile Building Block for Novel Heterocycles
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and diverse applications.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including antifungal agents like fluconazole and itraconazole, as well as antiviral and anticancer therapeutics.[4] The unique electronic properties and metabolic stability conferred by the triazole nucleus make it an attractive scaffold for the design of novel bioactive molecules.[2][4] Specifically, 1,2,4-triazole-3-thiol derivatives serve as highly versatile synthetic intermediates, with the thiol group providing a reactive handle for a variety of chemical transformations. These transformations allow for the construction of more complex molecular architectures, such as Schiff bases, Mannich bases, and fused heterocyclic systems, which often exhibit enhanced biological profiles.[1][5][6]
This guide provides a comprehensive overview of the synthesis and application of a specific, yet underexplored, derivative: 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol . The introduction of a lipophilic cyclopentyl group at the C5 position and an ethyl group at the N4 position is anticipated to modulate the physicochemical properties of the resulting heterocyclic compounds, potentially enhancing their membrane permeability and target engagement. These detailed protocols are designed for researchers and professionals in drug development, offering a roadmap for leveraging this promising building block in the synthesis of novel therapeutic agents and functional materials.
PART 1: Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the cyclization of a corresponding thiosemicarbazide derivative in an alkaline medium.[7][8][9] This transformation is a robust and high-yielding reaction, making it an ideal choice for the preparation of our target compound.
Proposed Synthetic Pathway
The synthesis commences with the reaction of cyclopentanecarboxylic acid hydrazide with ethyl isothiocyanate to form the key intermediate, 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide. This intermediate is then subjected to intramolecular cyclization under basic conditions to yield the desired this compound.
Caption: Proposed synthesis of the target triazole.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(Cyclopentanecarbonyl)-4-ethylthiosemicarbazide
-
To a stirred solution of cyclopentanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (150 mL), add ethyl isothiocyanate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the crude 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide.
-
Recrystallize the crude product from ethanol to obtain a pure white solid.
Step 2: Synthesis of this compound
-
Suspend the purified 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reflux the mixture for 6-8 hours. The reaction can be monitored by observing the dissolution of the starting material and subsequent formation of a new precipitate upon acidification.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Expected Characterization Data
The following table outlines the expected characterization data for the synthesized compounds, based on analogous structures reported in the literature.
| Compound | Molecular Formula | Expected Yield (%) | Expected M.p. (°C) | Expected Key IR (cm⁻¹) Signals | Expected Key ¹H NMR (δ, ppm) Signals |
| 1-(Cyclopentanecarbonyl)-4-ethylthiosemicarbazide | C₉H₁₇N₃OS | 85-95 | 160-170 | 3300-3100 (N-H), 1680 (C=O), 1550 (C=S) | 9.5-8.0 (br s, 3H, NH), 3.5 (q, 2H, N-CH₂), 2.8 (quint, 1H, CH-cyclopentyl), 1.8-1.5 (m, 8H, cyclopentyl-CH₂), 1.2 (t, 3H, CH₃) |
| This compound | C₉H₁₅N₃S | 75-85 | 180-190 | 3100-2900 (N-H), 2600-2500 (S-H, weak), 1610 (C=N), 1500 (C=C) | 13.5 (br s, 1H, SH), 4.1 (q, 2H, N-CH₂), 3.3 (quint, 1H, CH-cyclopentyl), 1.9-1.6 (m, 8H, cyclopentyl-CH₂), 1.3 (t, 3H, CH₃) |
PART 2: Application in the Synthesis of Novel Heterocycles
The synthesized this compound is a versatile building block for the construction of a variety of heterocyclic systems with potential biological activities. The presence of the reactive thiol group and the N-H of the triazole ring allows for derivatization at multiple sites.
A. Synthesis of Schiff Bases
Schiff bases derived from 1,2,4-triazole-3-thiols are known to possess significant antimicrobial and antifungal properties.[1][10][11][12][13][14] The reaction involves the condensation of the amino group of a 4-amino-1,2,4-triazole-3-thiol with an aldehyde or ketone. While our target molecule has an ethyl group at the N4 position, we can first synthesize the 4-amino precursor and then proceed to the Schiff base formation.
Alternatively, the thiol group can be alkylated and the resulting intermediate can be further functionalized. A more direct approach for our N4-ethylated triazole is to utilize the reactivity of the thiol group to synthesize S-substituted derivatives which can then be converted to other heterocyclic systems.
However, for the purpose of demonstrating the versatility of the triazole scaffold, we will outline a protocol for the synthesis of Schiff bases from the corresponding 4-amino derivative.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. nepjol.info [nepjol.info]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some novel Schiff bases containing 1,2,4-triazole ring | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for In Vitro Antimicrobial Screening of Triazole-Thiol Derivatives
Introduction: The Imperative for Rigorous Screening of Novel Triazole-Thiol Antimicrobials
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Among the promising classes of heterocyclic compounds, 1,2,4-triazole-3-thiol derivatives have emerged as a focal point of intensive research due to their broad-spectrum biological activities, including significant antibacterial and antifungal properties.[2][3][4] These compounds often exhibit their antimicrobial effects through mechanisms analogous to classical triazole antifungals, which involve the inhibition of crucial enzymes in microbial cell wall synthesis.[1][5][6][7][8] Specifically, they can target cytochrome P450-dependent 14α-demethylase, an enzyme vital for the conversion of lanosterol to ergosterol in fungi, thereby compromising the integrity of the fungal cell membrane.[1][7][8]
The translation of these promising synthetic derivatives from the bench to potential clinical applications is critically dependent on robust, reproducible, and well-characterized in vitro screening methodologies. This guide provides a comprehensive overview and detailed protocols for the primary antimicrobial susceptibility testing (AST) of triazole-thiol derivatives. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[9][10][11][12][13][14]
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind critical procedural choices. By understanding the "why" behind the "how," researchers can better troubleshoot experiments and interpret results with confidence, accelerating the identification of lead compounds in the fight against infectious diseases.
Mechanism of Action: A Foundational Understanding
The antimicrobial activity of triazole derivatives is primarily attributed to their ability to interfere with sterol biosynthesis in fungi.[1][6][8] The five-membered triazole ring, containing three nitrogen atoms, plays a crucial role in binding to the heme iron of cytochrome P450 enzymes.[1][6] This interaction inhibits the 14α-demethylase enzyme, which is essential for the demethylation of lanosterol to ergosterol.[1][7] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to growth inhibition or cell death.[7][8] The incorporation of a thiol group into the triazole scaffold can modulate the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to the target enzyme or conferring additional mechanisms of action.[2][4][15]
Core Screening Methodologies: A Triad of Assays
The preliminary in vitro evaluation of novel triazole-thiol derivatives typically involves a tiered approach, beginning with qualitative screening followed by quantitative determination of antimicrobial potency. The three fundamental assays detailed in this guide are:
-
Agar Disk Diffusion Assay: A qualitative or semi-quantitative method for initial screening of antimicrobial activity.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: A quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An assay to determine the lowest concentration of a compound that kills a specified percentage (typically 99.9%) of the initial microbial inoculum.[16][18][19][20][21]
The relationship and workflow between these core assays are illustrated below.
Caption: General Workflow for Antimicrobial Screening
Protocol 1: Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used, cost-effective technique for the preliminary assessment of antimicrobial activity.[22][23] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium seeded with the target microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
Causality Behind Experimental Choices:
-
Medium Selection: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antibiotics.[24] For fungi, Sabouraud Dextrose Agar (SDA) or RPMI-1640 agar are commonly used. The choice of medium can significantly impact the zone of inhibition; therefore, consistency is key.
-
Inoculum Standardization: The density of the microbial inoculum must be standardized to ensure reproducible results. A 0.5 McFarland turbidity standard is used to achieve a microbial concentration of approximately 1-2 x 10⁸ CFU/mL for bacteria.[16]
-
Disk Potency: The concentration of the triazole-thiol derivative applied to the disk should be carefully chosen. A concentration that is too low may not produce a measurable zone, while an excessively high concentration could lead to solubility issues or misleadingly large zones.
Materials and Reagents:
-
Triazole-thiol derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (for bacteria)
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Micropipettes and sterile tips
-
Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare a stock solution of the triazole-thiol derivative in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile paper disk to achieve the desired concentration per disk. A solvent control disk (with DMSO only) must be included.
-
Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are firmly pressed onto the agar to ensure complete contact.[22]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
The results are typically interpreted qualitatively (active vs. inactive) or semi-quantitatively by comparing the zone size to that of a standard antibiotic.
-
Data Presentation:
| Compound | Concentration per Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Triazole-Thiol 1 | 50 | 18 | 12 | 20 |
| Triazole-Thiol 2 | 50 | 0 | 0 | 15 |
| Ciprofloxacin | 5 | 25 | 30 | N/A |
| Fluconazole | 25 | N/A | N/A | 22 |
| DMSO (Solvent) | N/A | 0 | 0 | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[16][25] This quantitative assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
Causality Behind Experimental Choices:
-
Microtiter Plates: The use of 96-well microtiter plates allows for the efficient testing of multiple compounds and dilutions simultaneously, conserving reagents and space.[26]
-
Serial Dilution: A two-fold serial dilution is the standard method for creating a concentration gradient of the test compound.[16] This allows for a precise determination of the MIC value.
-
Growth and Sterility Controls: Including a growth control (microorganism in broth without the compound) and a sterility control (broth only) is essential for validating the assay. The growth control confirms the viability of the inoculum, while the sterility control ensures the medium is not contaminated.
Materials and Reagents:
-
Triazole-thiol derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) (for bacteria)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS (for fungi)
-
Standardized microbial inoculum (as prepared for the disk diffusion assay, but further diluted)
-
Control antibiotics
-
Solvent for dissolving compounds (e.g., DMSO)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the triazole-thiol derivative at a concentration that is at least twice the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.
-
-
Inoculum Preparation and Addition:
-
Dilute the 0.5 McFarland standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17][25]
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by a predefined percentage (e.g., ≥90%) compared to the growth control.
-
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Triazole-Thiol 1 | 16 | 64 | 8 |
| Triazole-Thiol 2 | >128 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth, the MBC or MFC determines the concentration required to kill the microorganism.[18][19][20][21] This is a crucial parameter for understanding whether a compound is static (inhibits growth) or cidal (kills).
Causality Behind Experimental Choices:
-
Subculturing from MIC Wells: The MBC/MFC assay is an extension of the MIC test. Aliquots are taken from the clear wells of the MIC plate (at and above the MIC) and plated onto agar to determine the number of viable cells remaining.
-
99.9% Kill Threshold: The standard definition of bactericidal or fungicidal activity is a ≥99.9% reduction in the initial inoculum count.[16][18][19] This threshold provides a stringent and universally accepted measure of cidal activity.
Materials and Reagents:
-
Completed MIC microtiter plate
-
Agar plates (MHA or SDA)
-
Sterile micropipettes and tips
-
Incubator
Step-by-Step Methodology:
-
Subculturing:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.
-
-
MBC/MFC Determination:
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
| Triazole-Thiol 1 | 16 | 32 | 2 | Cidal |
| Triazole-Thiol 2 | >128 | >128 | - | - |
| Ciprofloxacin | 0.5 | 1 | 2 | Cidal |
| Vancomycin | 1 | 4 | 4 | Cidal |
| Chloramphenicol | 8 | >128 | >16 | Static |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of cidal activity.[18]
Quality Control and Standardization
Adherence to quality control (QC) measures is paramount for the validity of antimicrobial susceptibility testing.[27]
-
Reference Strains: Use of ATCC® (American Type Culture Collection) reference strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) is mandatory to validate each assay run.
-
Standardized Procedures: Strict adherence to the protocols outlined by CLSI and EUCAST is essential for inter-laboratory reproducibility.[9][11]
-
Solvent Effects: The concentration of solvents like DMSO should be kept to a minimum (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects. A solvent control must always be included.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zones of inhibition for active compounds | Inoculum too dense; Compound precipitated out of solution; Incorrect disk potency. | Re-standardize inoculum; Check compound solubility and prepare fresh dilutions; Verify disk preparation. |
| Inconsistent MIC results | Inaccurate serial dilutions; Contamination; Variation in inoculum density. | Use calibrated pipettes; Maintain aseptic technique; Standardize inoculum carefully for each run. |
| Growth in sterility control well | Contaminated broth or plate. | Discard the batch of media and use a new, sterile batch. |
| No growth in the growth control well | Inoculum not viable; Incorrect incubation conditions. | Use a fresh culture for the inoculum; Verify incubator temperature and atmosphere. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro antimicrobial screening of novel triazole-thiol derivatives. By systematically employing agar disk diffusion for primary screening, followed by broth microdilution for quantitative MIC determination and subsequent MBC/MFC assays, researchers can efficiently identify and characterize promising lead compounds. The data generated through these standardized methods are crucial for establishing structure-activity relationships (SAR) and making informed decisions for further preclinical development. As the challenge of antimicrobial resistance continues to grow, the rigorous and meticulous application of these foundational screening techniques will remain a cornerstone of antimicrobial drug discovery.
Caption: Simplified Mechanism of Triazole Antifungal Action
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. darvashco.com [darvashco.com]
- 15. v3.pjsir.org [v3.pjsir.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. benchchem.com [benchchem.com]
- 23. Antimicrobial Susceptibility Testing [needle.tube]
- 24. journals.asm.org [journals.asm.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
High-Throughput Screening Assays for 1,2,4-Triazole Libraries: An Application and Protocol Guide
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This is due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1] The unique physicochemical properties of the 1,2,4-triazole nucleus, including its metabolic stability, capacity for hydrogen bonding, and dipole moment, allow for high-affinity interactions with a diverse range of biological targets.[1] Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of therapeutic activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that can serve as starting points for drug development.[2][3] This guide provides detailed application notes and protocols for various HTS assays tailored for the screening of 1,2,4-triazole libraries, with a focus on the scientific rationale behind the experimental design, robust data analysis, and effective hit validation.
Section 1: Foundational Principles of HTS for 1,2,4-Triazole Libraries
A successful HTS campaign is built upon a foundation of meticulous assay development and a clear understanding of the biological target. The choice of assay technology is dictated by the target class and the desired endpoint. For 1,2,4-triazole libraries, common targets include enzymes (e.g., kinases, topoisomerases, demethylases) and cellular pathways critical for pathogen or cancer cell survival.
Key Considerations for Assay Design
Before embarking on a large-scale screen, it is crucial to develop a robust and reproducible assay. Key parameters to optimize include:
-
Miniaturization: Adapting the assay to a high-density format (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput.
-
Reagent Stability: Ensuring all reagents are stable under the screening conditions and for the duration of the experiment.
-
Signal Window: Achieving a sufficient difference between the positive and negative control signals for reliable hit identification.
-
DMSO Tolerance: Most compound libraries are solubilized in dimethyl sulfoxide (DMSO), so the assay must be tolerant to the final concentration of DMSO used.[4]
-
Statistical Robustness: The assay should have a Z'-factor of ≥ 0.5, indicating a large separation between the distributions of the positive and negative controls.
Data Analysis and Hit Selection: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It takes into account both the dynamic range of the signal and the data variation.
Formula for Z'-Factor:
Where:
-
SD = Standard Deviation
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unreliable |
A Z'-factor of 0.5 or greater is generally considered acceptable for HTS campaigns.
Section 2: Biochemical Assays for 1,2,4-Triazole Libraries
Biochemical assays utilize purified biological macromolecules to screen for direct interactions with test compounds. These assays are invaluable for identifying compounds that modulate the activity of a specific enzyme or receptor.
Antifungal Activity: Fungal Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
The primary mechanism of action for many antifungal 1,2,4-triazoles is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway of fungi.
Assay Principle: This assay measures the inhibition of recombinant fungal CYP51 activity by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM EDTA.
-
Enzyme Solution: Recombinant fungal CYP51 and cytochrome P450 reductase (CPR) in assay buffer.
-
Substrate Solution: Lanosterol in a suitable solvent (e.g., 20% w/v methyl-β-cyclodextrin).
-
Cofactor Solution: NADPH in assay buffer.
-
Test Compounds: Serially diluted 1,2,4-triazole library compounds in DMSO.
-
Positive Control: A known CYP51 inhibitor (e.g., ketoconazole).
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure (384-well format):
-
Add 1 µL of test compound, positive control, or negative control to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 10 µL of the substrate solution to all wells.
-
Initiate the reaction by adding 10 µL of the cofactor solution to all wells.
-
Immediately measure the absorbance at 340 nm (A_initial) using a microplate reader.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the final absorbance at 340 nm (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A_initial - A_final) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Anticancer Activity: Topoisomerase II Decatenation Assay
Many anticancer agents, including some 1,2,4-triazole derivatives, function by inhibiting topoisomerase II, an enzyme that plays a crucial role in DNA replication and chromosome segregation.
Assay Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II. The decatenated DNA minicircles can be separated from the catenated kDNA by gel electrophoresis or quantified using a fluorescent dye in a high-throughput format.[5]
Experimental Protocol (Fluorescence-Based HTS):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP.
-
Enzyme Solution: Human topoisomerase IIα in enzyme dilution buffer.
-
Substrate Solution: kDNA in assay buffer.
-
Test Compounds: Serially diluted 1,2,4-triazole library compounds in DMSO.
-
Positive Control: A known topoisomerase II inhibitor (e.g., etoposide).
-
Negative Control: DMSO vehicle.
-
Stop Solution: 0.5 M EDTA.
-
DNA Dye: A fluorescent DNA intercalating dye (e.g., PicoGreen).
-
-
Assay Procedure (384-well format):
-
Add 1 µL of test compound, positive control, or negative control to the appropriate wells.
-
Add 10 µL of the substrate solution to all wells.
-
Add 10 µL of the enzyme solution to all wells to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Transfer the reaction mixture to a filter plate that retains the catenated kDNA and allows the decatenated minicircles to pass through.
-
Collect the eluate in a black 96-well plate.
-
Add the DNA dye to each well and incubate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[5]
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates inhibition of topoisomerase II activity.
-
Calculate the percentage of inhibition for each compound and determine IC50 values as described previously.
-
Workflow for a Fluorescence-Based Topoisomerase II Decatenation HTS Assay
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. Given the compound's structural features, including a UV-absorbing triazole ring and a reactive thiol group, this guide presents two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and high-selectivity applications, particularly in complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Properties and Analytical Considerations
Understanding the molecular structure of this compound is fundamental to developing a robust analytical method.
-
Structure: The molecule consists of a central 1,2,4-triazole heterocyclic ring, substituted with a cyclopentyl group, an ethyl group, and a thiol (-SH) group.
-
UV Absorbance: The 1,2,4-triazole ring is a chromophore that exhibits ultraviolet (UV) absorbance, making HPLC-UV a suitable and accessible detection method.[4][5][6] The wavelength of maximum absorbance (λmax) should be determined empirically but is anticipated to be in the range of 210-280 nm.
-
Polarity: The combination of the polar triazole-thiol core and the non-polar cyclopentyl and ethyl groups gives the molecule an intermediate polarity, making it an ideal candidate for reversed-phase (RP) chromatography.
-
Reactivity of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. This necessitates careful sample handling, such as the use of antioxidants (e.g., DTT) or immediate analysis after preparation to ensure sample integrity. Thiol compounds can also exhibit secondary interactions with metallic components of HPLC systems, which can be mitigated by using appropriate mobile phase additives or inert column hardware.
-
Ionization Potential: The presence of nitrogen atoms in the triazole ring and the acidic proton of the thiol group allows for efficient ionization, particularly via electrospray ionization (ESI) in positive mode, making the molecule highly amenable to mass spectrometry detection.[7][8]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for reliable quantification in routine applications such as purity assessments, formulation analysis, and quality control.
Principle
The analyte is separated from impurities on a reversed-phase HPLC column (e.g., C18) using a polar mobile phase. Separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from standards of known concentrations.
Detailed Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (FA).
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Formic acid improves peak shape and suppresses ionization of the thiol. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Acetonitrile is a common organic modifier for reversed-phase separations. |
| Gradient | 30% B to 90% B over 10 minutes | A gradient elution ensures the timely elution of the analyte while cleaning the column of more non-polar impurities. This is a starting point and should be optimized. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity needs. |
| Detection (UV) | 254 nm (or empirically determined λmax) | A common wavelength for aromatic and heterocyclic compounds; should be optimized by scanning the UV spectrum of the standard. |
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:ACN).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the calibration standards followed by the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the curve.
Method Validation (ICH Q2(R1) Principles)
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[1][2][3][9] Key parameters include:
-
Specificity: Ensure no interference from diluents or matrix components at the analyte's retention time.
-
Linearity: Demonstrate a linear relationship between concentration and response over the intended range (e.g., correlation coefficient R² > 0.999).
-
Accuracy & Precision: Assess by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at LLOQ), and precision (%RSD) should be ≤15% (≤20% at LLOQ).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification via HPLC-UV.
Advanced Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (plasma, urine) or trace-level impurity detection, LC-MS/MS is the method of choice.[8][10][11]
Principle
This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by ESI), and a specific precursor ion (typically [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing matrix interference.[11]
Detailed Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, water, formic acid).
-
Reference standard and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
LC and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | UPLC C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size provides higher efficiency and faster analysis times. |
| Mobile Phase | A: Water + 0.1% FA; B: ACN + 0.1% FA | Standard mobile phases for LC-MS, providing good protonation for ESI+. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Optimized for rapid elution (e.g., 2-3 minute total run time) | Fast gradients are typical for high-throughput LC-MS/MS analysis. |
| Ionization Mode | ESI Positive (ESI+) | The triazole nitrogens are readily protonated. |
| MRM Transitions | See Table below | To be determined by direct infusion of the standard. |
| Source Params. | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V | These are typical starting parameters and must be optimized for the specific instrument. |
Hypothetical MRM Transitions (To be confirmed experimentally): Molecular Formula: C₁₁H₁₇N₃S, Molecular Weight: 223.34 g/mol
| Compound | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Analyte | m/z 224.1 | e.g., m/z 156.1 (Loss of cyclopentene) | e.g., m/z 128.1 (Further fragmentation) | Optimize (e.g., 15-25) |
| IS (Optional) | Analyte-specific | Analyte-specific | Analyte-specific | Optimize |
Procedure:
-
Standard and Sample Preparation: For biological samples, protein precipitation is a common and effective cleanup step.[11] To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex, then centrifuge at high speed (e.g., >12,000 g) for 10 minutes. Transfer the supernatant for injection.
-
Analysis: Inject prepared standards and samples into the LC-MS/MS system.
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine sample concentrations from this curve.
LC-MS/MS Workflow Diagram
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. starodub.nl [starodub.nl]
- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Triazoles. Part IV. Ultra-violet absorption spectra of some 1 : 2 : 4-triazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. sciex.com [sciex.com]
- 11. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Chemical Significance and Therapeutic Potential of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. These nitrogen-rich heterocyclic compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 3-position of the triazole ring, along with further substitution at the 4- and 5-positions, significantly enhances the therapeutic potential and provides a versatile handle for further chemical modifications. This application note provides a detailed experimental protocol for the synthesis of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, a representative member of this promising class of compounds. The methodologies outlined herein are designed to be robust and adaptable for the synthesis of a diverse library of related derivatives.
The synthetic strategy is rooted in a well-established two-step reaction sequence: the formation of a 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole-3-thiol. This approach is widely recognized for its efficiency and reliability in constructing the triazole core[1][2][3].
Reaction Mechanism and Rationale
The synthesis of this compound proceeds through a logical and well-understood reaction pathway. The causality behind each experimental choice is detailed below to provide a comprehensive understanding of the process.
Part 1: Synthesis of Cyclopentanecarboxylic Acid Hydrazide (Intermediate I)
The initial step involves the conversion of a cyclopentyl-containing carboxylic acid or its ester into the corresponding hydrazide. This is a classic nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the alkoxy group of the ester or the hydroxyl group of the carboxylic acid. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.
Part 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-ethylthiosemicarbazide (Intermediate II)
This step involves the formation of the key thiosemicarbazide intermediate. The lone pair of electrons on the terminal nitrogen of the cyclopentanecarboxylic acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of the ethyl isothiocyanate. This addition reaction forms the linear thiosemicarbazide backbone. The choice of an appropriate solvent, such as ethanol, facilitates the reaction by solvating the reactants and intermediates.
Part 3: Base-Catalyzed Cyclization to this compound (Final Product)
The final and crucial step is the intramolecular cyclization of the thiosemicarbazide intermediate. This reaction is typically carried out in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide[4][5][6]. The base deprotonates the amide and thioamide protons, facilitating a nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring. The reaction mixture is then acidified to protonate the thiol group, leading to the precipitation of the final product.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopentanecarboxylic acid | Reagent | Sigma-Aldrich | |
| Hydrazine hydrate (80%) | Reagent | Sigma-Aldrich | Corrosive and toxic, handle with care. |
| Ethyl isothiocyanate | Reagent | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Sodium hydroxide | ACS | VWR | |
| Hydrochloric acid (conc.) | ACS | VWR | Corrosive, handle with care. |
| Ethanol (absolute) | ACS | Fisher Scientific | |
| Diethyl ether | ACS | Fisher Scientific | Flammable. |
Protocol 1: Synthesis of Cyclopentanecarboxylic Acid Hydrazide (Intermediate I)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add cyclopentanecarboxylic acid (0.1 mol, 11.4 g).
-
Addition of Hydrazine Hydrate: Carefully add an excess of hydrazine hydrate (80%, 0.3 mol, 15 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Pour the concentrated mixture into ice-cold water. The resulting white precipitate of cyclopentanecarboxylic acid hydrazide is collected by filtration, washed with cold water, and dried in a desiccator. The crude product can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-ethylthiosemicarbazide (Intermediate II)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclopentanecarboxylic acid hydrazide (0.1 mol, 12.8 g) in absolute ethanol (100 mL).
-
Addition of Ethyl Isothiocyanate: To this solution, add ethyl isothiocyanate (0.1 mol, 8.7 g, 9.1 mL) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The white precipitate of 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide is collected by filtration.
-
Purification: Wash the precipitate with cold ethanol and then diethyl ether. Dry the product in a vacuum oven.
Protocol 3: Synthesis of this compound (Final Product)
-
Reaction Setup: Suspend 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide (0.1 mol, 21.5 g) in an aqueous solution of sodium hydroxide (8%, 150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The solution should become clear as the reaction progresses.
-
Acidification: After reflux, cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid with constant stirring.
-
Precipitation and Isolation: The desired product will precipitate out of the solution as a white solid. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with copious amounts of cold water to remove any inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol-water mixture to yield pure this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, S-H, C=N, and C-S functional groups. The absence of a C=O band from the thiosemicarbazide precursor confirms the cyclization.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the protons in the cyclopentyl and ethyl groups, as well as the N-H and S-H protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the synthesized compound.
Thiol-Thione Tautomerism
It is important to note that 1,2,4-triazole-3-thiols can exist in tautomeric equilibrium with their corresponding thione form. The position of this equilibrium can be influenced by the solvent and the physical state of the compound. Spectroscopic analysis, particularly NMR, can provide insights into the predominant tautomeric form in solution.
Caption: Thiol-Thione tautomerism in 1,2,4-triazole-3-thiols.
Note: The DOT script above is a template. Actual images of the tautomeric structures would need to be generated and hosted to be displayed in the final document.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.
-
Ethyl isothiocyanate is a lachrymator and should be handled in a fume hood.
-
Concentrated acids and bases are corrosive and should be handled with care.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanisms and carefully following the experimental procedures, researchers can successfully synthesize this and other related derivatives for further investigation in drug discovery and development programs. The versatility of the 1,2,4-triazole-3-thiol scaffold ensures its continued importance in the quest for novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol in Agricultural Fungicide Research
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of modern agricultural and medicinal antifungal agents, primarily due to its potent and specific mechanism of action.[1] These compounds are highly effective against a wide range of fungal pathogens, including powdery mildews, rusts, and leaf-spotting fungi.[2][3] This document provides a comprehensive guide for the research and evaluation of a novel derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol , as a potential new active ingredient for agricultural fungicides. We will detail its presumptive mechanism of action, provide step-by-step protocols for its synthesis and biological evaluation, and offer insights into data interpretation. The protocols are designed to be self-validating, incorporating necessary controls to ensure scientific rigor and trustworthiness.
Compound Profile
-
IUPAC Name: this compound
-
Chemical Class: Triazole (Demethylation Inhibitor - DMI)[4]
-
Molecular Formula: C₉H₁₅N₃S
-
Structure: (A placeholder for the chemical structure image)
-
Key Features: The molecule combines the essential 1,2,4-triazole-3-thiol core with a cyclopentyl group at the 5-position and an ethyl group at the 4-position. These lipophilic substitutions are hypothesized to enhance membrane permeability and interaction with the target enzyme's active site.
Principle: Mechanism of Action
Triazole fungicides act as Demethylation Inhibitors (DMIs).[4] Their fungicidal or fungistatic activity stems from the disruption of the ergosterol biosynthesis pathway, which is critical for the integrity and function of the fungal cell membrane.[5] The nitrogen atom (N4) in the triazole ring binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the CYP51 gene).[6][7] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[5][8] The resulting dysfunctional cell membrane loses its fluidity and integrity, ultimately arresting fungal growth.[7]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the triazole compound.
Application Notes: Rationale and Strategy
The development of new fungicides is driven by the need to manage fungal resistance and address gaps in the control spectrum of existing products.[2][9] The unique combination of cyclopentyl and ethyl groups on the triazole-thiol core of the title compound warrants investigation for several reasons:
-
Enhanced Lipophilicity: The cyclopentyl and ethyl groups may increase the compound's ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungi, potentially leading to improved systemic activity and efficacy.
-
Novelty: This specific substitution pattern may exhibit a different binding affinity for the CYP51 enzyme, potentially showing activity against fungal strains that have developed resistance to other triazoles.[10]
-
Broad-Spectrum Potential: Triazoles are known for their broad-spectrum activity.[4] It is crucial to screen this compound against a diverse panel of economically important plant pathogens from different fungal classes (e.g., Ascomycetes, Basidiomycetes).
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: This protocol adapts a standard method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols via the cyclization of a thiosemicarbazide intermediate.[11][12] The use of an alkaline medium promotes the intramolecular cyclodehydration required to form the triazole ring.
Materials:
-
Cyclopentanecarboxylic acid hydrazide
-
Ethyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of Thiosemicarbazide Intermediate.
-
Dissolve cyclopentanecarboxylic acid hydrazide (1 eq.) in ethanol in a round-bottom flask.
-
Add ethyl isothiocyanate (1 eq.) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The resulting precipitate, N-ethyl-2-(cyclopentanecarbonyl)hydrazine-1-carbothioamide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to form the Triazole-thiol.
-
Suspend the dried thiosemicarbazide intermediate from Step 1 in an aqueous solution of 8% NaOH (w/v).
-
Reflux the suspension for 6-8 hours. The solution should become clear as the cyclization proceeds.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated HCl to a pH of ~5-6.
-
The white precipitate of this compound is formed.
-
Collect the product by filtration, wash thoroughly with cold water to remove salts, and recrystallize from ethanol to yield the pure compound.
-
-
Step 3: Characterization.
-
Confirm the structure of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its purity by elemental analysis.
-
Protocol 2: In Vitro Antifungal Activity Screening (Broth Microdilution Method)
Rationale: This high-throughput method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13] It is a standard and reliable way to quantify the antifungal potency of a new chemical entity against a panel of pathogens.
Materials:
-
Pure this compound
-
Tebuconazole or another relevant commercial triazole fungicide (Positive Control)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Sterile 96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Cultures of target fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia triticina)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound and the positive control in DMSO.
-
Prepare fungal spore suspensions or mycelial fragment suspensions in sterile PDB to a final concentration of approximately 1 x 10⁴ spores/mL.
-
-
Plate Setup:
-
Dispense 100 µL of PDB into all wells of a 96-well plate.
-
Add 2 µL of the stock solution to the first column of wells (e.g., column 12). This will be the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing, then transferring 100 µL from column 11 to column 10, and so on, down to column 2. Discard 100 µL from column 2.
-
Column 1 will serve as the negative control (medium only) and a growth control (medium + fungus, no compound).
-
-
Inoculation:
-
Inoculate all wells (except the medium-only negative control) with 100 µL of the prepared fungal suspension. This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 25°C for 48-96 hours, depending on the growth rate of the specific fungus.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the MIC is the lowest concentration well in which no fungal growth (turbidity) is observed.
-
Alternatively, read the absorbance at 600 nm using a plate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.
-
Table 1: Example In Vitro Antifungal Activity Data
| Fungal Pathogen | Test Compound MIC (µg/mL) | Tebuconazole MIC (µg/mL) |
| Botrytis cinerea (Gray Mold) | 1.56 | 0.78 |
| Fusarium culmorum (Head Blight) | 0.78 | 0.39 |
| Puccinia recondita (Brown Rust) | 3.12 | 1.56 |
| Blumeria graminis (Powdery Mildew) | 0.39 | 0.20 |
Protocol 3: In Vivo Evaluation (Detached Leaf Assay)
Rationale: The detached leaf assay serves as a crucial bridge between in vitro and whole-plant studies.[14] It allows for the rapid assessment of a compound's protective (preventative) and curative (post-infection) activity in a controlled environment using actual plant tissue.[14]
Materials:
-
Healthy, young leaves from susceptible host plants (e.g., wheat for rust, tomato for blight).
-
Test compound and control formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Fungal spore suspension (e.g., 1 x 10⁵ spores/mL).
-
Petri dishes or transparent trays lined with moist filter paper.
-
Atomizer or small sprayer.
Procedure:
-
Leaf Preparation:
-
Excise healthy leaves and place them adaxial (top) side up on the moist filter paper in the dishes.
-
-
Protective (Preventative) Treatment:
-
Spray a set of leaves with the formulated test compound at various concentrations (e.g., 50, 100, 200 ppm).
-
Include a positive control (commercial fungicide) and a negative control (formulation blank without active ingredient).
-
Allow the leaves to dry for 2-4 hours.
-
Inoculate the treated leaves by spraying them with the fungal spore suspension.
-
-
Curative (Post-Infection) Treatment:
-
Inoculate a separate set of leaves with the fungal spore suspension first.
-
Allow an infection period of 24 hours.
-
Apply the compound treatments as described in the protective step.
-
-
Incubation and Assessment:
-
Seal the dishes and incubate under appropriate light and temperature conditions (e.g., 16/8h light/dark cycle at 22°C) for 5-10 days.
-
Assess disease severity by visually estimating the percentage of leaf area covered by lesions or by counting the number of pustules.
-
Calculate the percent disease control relative to the negative control.
-
Overall Research Workflow
The following diagram outlines the logical progression for evaluating a novel fungicide candidate from initial synthesis to greenhouse validation.
Caption: A streamlined workflow for the evaluation of a new fungicidal compound.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. keypublishing.org [keypublishing.org]
- 4. High-Performance Triazole Fungicide for Superior Crop Protection [cnagrochem.com]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 7. researchgate.net [researchgate.net]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 9. farmprogress.com [farmprogress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ifyber.com [ifyber.com]
- 14. aquila.usm.edu [aquila.usm.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. The general workflow involves the formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. Understanding this pathway is the first step in effective troubleshooting.
Figure 1: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final yield of the triazole-thiol is consistently low. What is the most common reason for this?
A1: The most critical step determining the final yield is the intramolecular cyclization of the thiosemicarbazide intermediate (Step 3) . The choice of reaction conditions, specifically the pH, dictates the cyclization pathway.
-
Expertise & Experience: The thiosemicarbazide precursor has two potential nucleophilic centers (the sulfur atom and a nitrogen atom) that can attack the carbonyl carbon. The reaction medium's pH governs which pathway is favored.
-
Alkaline Conditions (Correct Pathway): In a basic medium (e.g., aqueous NaOH or KOH), the N4-nitrogen is deprotonated, enhancing its nucleophilicity. This leads to an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the desired 1,2,4-triazole ring. This is the standard and most effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2]
-
Acidic Conditions (Incorrect Pathway): Under acidic conditions (e.g., concentrated H₂SO₄), the reaction is prone to forming an undesirable isomeric byproduct: 2-(ethylamino)-5-cyclopentyl-1,3,4-thiadiazole .[3][4] In this pathway, the sulfur atom acts as the primary nucleophile. This side reaction is a major cause of low yields.
Trustworthiness: To ensure you are on the correct synthetic path, rigorously maintain alkaline conditions during the cyclization step. We recommend a 2N NaOH solution and refluxing for 2-3 hours.[1]
Figure 2: Critical choice point in the cyclization of the thiosemicarbazide intermediate.
Q2: I suspect I've formed the 1,3,4-thiadiazole byproduct. How can I confirm its presence and differentiate it from my target compound?
A2: Spectroscopic analysis is the most reliable way to distinguish between the desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole byproduct.
-
¹H NMR Spectroscopy: This is often the most definitive method. The 1,2,4-triazole-3-thiol exists in a thiol-thione tautomerism.[5] You should observe a broad singlet proton signal at a very low field (typically δ 13-14 ppm) corresponding to the N-H and S-H protons.[6] The 1,3,4-thiadiazole isomer, which has an exocyclic amino group, will show a proton signal for its N-H group at a much higher field, often in the aromatic region (δ 7-8 ppm).[6]
-
¹³C NMR Spectroscopy: The chemical shift of the C=S carbon in the triazole-thione tautomer is a key indicator.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns may differ, which can be useful for confirmation.
Q3: The yield of my thiosemicarbazide intermediate (Step 2) is poor. What can I do to optimize this step?
A3: The formation of 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide from cyclopentanecarboxylic hydrazide and ethyl isothiocyanate is generally a robust reaction, but several factors can impact the yield.
-
Purity of Starting Materials: Ensure your cyclopentanecarboxylic hydrazide is pure and dry. Any unreacted hydrazine hydrate from the previous step can react with the isothiocyanate, leading to side products.
-
Solvent and Temperature: Absolute ethanol is a commonly used and effective solvent. The reaction is typically run at reflux for several hours to ensure it goes to completion.
-
Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of ethyl isothiocyanate to ensure all the hydrazide is consumed.
-
Isolation: The thiosemicarbazide product often precipitates from the reaction mixture upon cooling. If it does not, reducing the solvent volume under reduced pressure and then cooling can induce crystallization. Washing the filtered product with cold ethanol helps remove unreacted starting materials.
Q4: My final product precipitates as a sticky oil instead of a crystalline solid. How can I improve my purification and isolation?
A4: "Oiling out" during precipitation or crystallization is a common problem, often caused by residual impurities that depress the melting point or inhibit crystal lattice formation.[7]
-
Controlled Acidification: After the alkaline cyclization, the product exists as a sodium salt dissolved in the aqueous solution. The product is precipitated by acidifying the solution, typically with HCl.[1] Perform this acidification slowly while cooling the mixture in an ice bath. A rapid pH change can cause the product to crash out as an oil. Aim for a final pH of around 3-5.
-
Recrystallization: This is the most effective method for purification. The crude product, whether oily or solid, should be recrystallized from a suitable solvent. Ethanol or an ethanol-water mixture is often a good starting point.[2][8] Dissolve the crude product in a minimal amount of the hot solvent, filter if necessary to remove insoluble impurities, and allow it to cool slowly.
-
Troubleshooting Crystallization: If it still oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous successful batch. You can also try a different solvent system, such as ethyl acetate or isopropanol.
Frequently Asked Questions (FAQs)
Q: What is the detailed experimental protocol for this synthesis?
A: The following three-step protocol is a validated starting point.
| Parameter | Step 1: Hydrazide | Step 2: Thiosemicarbazide | Step 3: Triazole-Thiol |
| Reactant 1 | Ethyl Cyclopentanecarboxylate (1 eq) | Cyclopentanecarboxylic Hydrazide (1 eq) | 1-(...)-4-ethylthiosemicarbazide (1 eq) |
| Reactant 2 | Hydrazine Hydrate (3 eq) | Ethyl Isothiocyanate (1.05 eq) | Sodium Hydroxide (2N Solution) |
| Solvent | Ethanol | Absolute Ethanol | Water |
| Temperature | Reflux | Reflux | Reflux |
| Time | 2-4 hours | 4-6 hours | 2-3 hours |
| Workup | Cool, filter precipitate | Cool, filter precipitate | Cool, acidify with HCl (pH ~3), filter |
| Purification | Wash with cold ethanol | Wash with cold ethanol | Recrystallize from Ethanol/Water |
Experimental Protocol:
-
Step 1: Synthesis of Cyclopentanecarboxylic Hydrazide
-
To a round-bottomed flask, add ethyl cyclopentanecarboxylate (1.0 eq) and hydrazine hydrate (3.0 eq).
-
Add a minimal amount of ethanol to create a clear solution and reflux the mixture for 2-4 hours.[9]
-
Monitor the reaction via TLC. Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by suction filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
-
-
Step 2: Synthesis of 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide
-
Dissolve the cyclopentanecarboxylic hydrazide (1.0 eq) in absolute ethanol in a round-bottomed flask.
-
Add ethyl isothiocyanate (1.05 eq) to the solution.
-
Reflux the mixture for 4-6 hours.[10] The product may begin to precipitate during reflux.
-
Cool the mixture to room temperature, then in an ice bath.
-
Collect the white precipitate by suction filtration, wash with cold ethanol, and dry.
-
-
Step 3: Synthesis of this compound
-
Add the thiosemicarbazide intermediate (1.0 eq) to a 2N aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours. During this time, the evolution of hydrogen sulfide (H₂S) may be noted, and the solution should become homogeneous.[8]
-
Cool the resulting solution to room temperature and then in an ice bath.
-
Slowly acidify the solution to pH ~3 with concentrated or 2N HCl. A precipitate will form.
-
Collect the crude product by suction filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.
-
Q: What are the critical safety precautions for this synthesis?
A: Adherence to safety protocols is essential.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydroxide (NaOH): Is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Hydrogen Sulfide (H₂S): The cyclization step may evolve H₂S gas, which is toxic and has the smell of rotten eggs.[8] This step must be performed in a well-ventilated fume hood.
-
Solvents: Ethanol is flammable. Ensure no ignition sources are present during heating and reflux.
Q: Can I monitor the progress of the reactions using Thin Layer Chromatography (TLC)?
A: Yes, TLC is an excellent tool for monitoring each step.
-
Mobile Phase: A good starting eluent system for these compounds is a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexane (e.g., 30-50% ethyl acetate in hexane).
-
Visualization: The starting materials and products are often UV active. You can also use iodine staining to visualize the spots.
-
Analysis: By comparing the spots of your reaction mixture to those of your starting materials, you can determine when the reaction is complete. The product of each step should have a different Rf value from the reactants.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. jpharmsci.com [jpharmsci.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijrpc.com [ijrpc.com]
- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 10. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]
Troubleshooting 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol solubility issues in aqueous media
Welcome to the technical support resource for 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound characterized by a central triazole ring, a thiol group, and hydrophobic cyclopentyl and ethyl substituents. This chemical structure contributes to its limited solubility in aqueous media, a common hurdle in preclinical research and formulation development.[1][2] Poor solubility can lead to inaccurate results in biological assays and hinder the assessment of a compound's therapeutic potential.[3][4] This guide will equip you with the necessary knowledge and protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The low aqueous solubility is a direct consequence of its molecular structure. The cyclopentyl and ethyl groups are non-polar and hydrophobic, meaning they do not favorably interact with polar water molecules. While the triazole ring and the thiol group offer some potential for hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility in water.[2] A structurally similar compound, 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol, has an estimated water solubility of only 0.1 mg/mL, suggesting a similar low solubility for the cyclopentyl analogue.[5]
Q2: What is the first and most direct method to try for solubilizing this compound for an in vitro assay?
A2: The most straightforward initial approach is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[1][6] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[7]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound.
-
In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the compound is completely dissolved.[1]
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[1][7]
-
For use in your experiment, this stock solution should be serially diluted in your aqueous assay buffer to the final desired concentrations. It is critical to ensure the final DMSO concentration in your assay is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or interference with the assay.[3][7]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.
Troubleshooting Workflow for Precipitation
Caption: Decision workflow for addressing compound precipitation.
To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[7] This minimizes the time the compound spends at a high, supersaturated concentration in the aqueous buffer.[3]
In-Depth Troubleshooting Guides
Guide 1: pH Modification for Solubility Enhancement
The thiol group (-SH) of your compound can exist in equilibrium with its tautomeric thione form (C=S).[8] More importantly, the thiol proton is acidic and can be removed under basic conditions to form a thiolate anion. This ionization significantly increases the polarity of the molecule, which can dramatically improve aqueous solubility.
Q: How do I determine the optimal pH for solubilizing my compound?
A: A simple pH-solubility profile experiment is recommended.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the pH at which solubility is maximized.
Causality: For thiol-containing compounds, solubility is expected to increase as the pH rises above the pKa of the thiol group, due to the formation of the more polar and soluble thiolate salt.[9] Conversely, the basic nitrogen atoms in the triazole ring can become protonated at acidic pH, which may also influence solubility.[8]
Guide 2: Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has significantly improved aqueous solubility.[11][12]
Q: Which cyclodextrin should I use and how do I prepare the complex?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[10]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex will facilitate its dissolution.
-
This solution can then be used in your experiments, with an appropriate vehicle control (the HP-β-CD solution without your compound).
Data Presentation: Expected Solubility Enhancement
| Formulation Strategy | Expected Fold-Increase in Solubility | Key Considerations |
| pH Adjustment (to pH > pKa) | 10 - 100x | Potential for compound instability at extreme pH. |
| Co-solvents (e.g., 5% PEG 400) | 5 - 50x | Potential for co-solvent to interfere with the biological assay.[13] |
| Cyclodextrins (e.g., 10% HP-β-CD) | 10 - 500x | The large size of the complex may affect cell permeability. |
| Surfactants (e.g., 1% Tween® 80) | 5 - 100x | Surfactants can disrupt cell membranes at higher concentrations.[6] |
Note: These values are illustrative estimates. Actual enhancement will depend on the specific compound and experimental conditions.
Logical Relationship: Formulation Strategy Selection
Caption: Selecting a solubility enhancement strategy.
Final Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is key.
-
Start Simple: Always begin with the co-solvent method (DMSO) for initial in vitro studies, paying close attention to the final solvent concentration.
-
Troubleshoot Systematically: If precipitation occurs, adjust your dilution technique before moving to more complex methods.
-
Characterize Your Compound: Understanding the physicochemical properties, such as the pKa of the thiol group, will empower you to make informed decisions about pH modification.
-
Consider Advanced Formulations: For persistent solubility issues or for in vivo applications, cyclodextrins and other formulation strategies offer powerful solutions.
By applying these principles and protocols, you can effectively manage the solubility of this compound and obtain reliable, reproducible data in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 443918-29-4 | Benchchem [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Side product formation in the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cyclization of thiosemicarbazide derivatives. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind side product formation to help you optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing 1,2,4-triazole-3-thiols from acylthiosemicarbazides?
The most frequently encountered side product is the isomeric 2-amino-1,3,4-thiadiazole . The formation of either the desired 1,2,4-triazole or the 1,3,4-thiadiazole is highly dependent on the reaction conditions, particularly the pH.[1]
Q2: How do reaction conditions dictate the final product?
The regioselectivity of the cyclization of the key 1-acylthiosemicarbazide intermediate is governed by the choice of catalyst (acid vs. base).
-
Basic Conditions (e.g., NaOH, KOH, Na2CO3): Alkaline media facilitate the deprotonation of the N-4 nitrogen of the thiosemicarbazide backbone. This enhances its nucleophilicity, promoting attack on the carbonyl carbon, which leads to the formation of the desired 1,2,4-triazole-3-thiol ring system.[2][3]
-
Acidic Conditions (e.g., H2SO4, H3PO4, POCl3): In an acidic environment, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This favors intramolecular nucleophilic attack by the sulfur atom, resulting in cyclodehydration to form the 2-amino-1,3,4-thiadiazole isomer.[1][3][4][5]
Q3: My yield is consistently low even under basic conditions. What are other potential issues?
Low yields can stem from several factors beyond incorrect pH. Common culprits include:
-
Incomplete formation of the acylthiosemicarbazide intermediate.
-
Poor solubility of the intermediate , causing it to precipitate out of the reaction mixture before cyclization can occur.[6]
-
Decomposition of the starting thiosemicarbazide or the intermediate under harsh conditions, such as excessively high temperatures.[1]
-
Sub-optimal concentration of the base or insufficient reaction time.[7][8]
Q4: Can 1,3,4-oxadiazoles also form as side products?
Yes, though less common than thiadiazoles, 2-amino-1,3,4-oxadiazoles can be formed from acylthiosemicarbazide intermediates. This transformation is an oxidative cyclization that involves the loss of sulfur (desulfurization). It is typically mediated by specific oxidizing agents like iodine, potassium iodate, or mercury salts, or by cyclizing agents such as tosyl chloride or EDC·HCl.[9][10][11][12] If your reaction is open to air for prolonged periods at high temperatures or if certain metal catalysts are used, oxidative side reactions can occur.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: The major product isolated is not the expected 1,2,4-triazole-3-thiol.
-
Scenario A: Characterization (NMR, MS) suggests a 2-amino-1,3,4-thiadiazole.
-
Probable Cause: The reaction conditions were acidic, or not sufficiently basic, favoring the thiadiazole cyclization pathway.[1][3] This is a classic issue of regioselectivity.
-
Suggested Solution:
-
Switch to a dedicated basic medium. The most reliable method is to use an aqueous solution of a strong base like sodium hydroxide (2N-4N) or potassium hydroxide.[8]
-
Ensure complete deprotonation. Use at least one molar equivalent of the base relative to the acylthiosemicarbazide intermediate.
-
Monitor pH. If the reaction starts with an acidic component (e.g., from the acylation step), ensure it is fully neutralized and the pH is strongly alkaline before heating.
-
-
-
Scenario B: Characterization suggests a 2-amino-1,3,4-oxadiazole.
-
Probable Cause: Unintended oxidative desulfurization has occurred. This could be due to the presence of oxidizing contaminants, certain metal ions, or the use of reagents known to promote this pathway (e.g., tosyl chloride, EDC).[9][10][11]
-
Suggested Solution:
-
Purge the reaction vessel. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Verify reagent purity. Ensure that no oxidizing agents are present as contaminants in your starting materials or solvents.
-
Avoid specific reagents. If you are using coupling agents for the initial acylation step, be aware that some, like EDC, can promote oxadiazole formation in certain solvents.[9] Consider isolating the acylthiosemicarbazide intermediate before proceeding to the cyclization step.
-
-
The Chemistry of Pathway Selection
The choice between the triazole and thiadiazole pathways is a classic example of kinetic versus thermodynamic control, dictated by the nucleophilicity of the competing atoms (N-4 vs. S) in the acylthiosemicarbazide intermediate.
Caption: Reaction pathways for the cyclization of an acylthiosemicarbazide intermediate.
Problem 2: The reaction is incomplete, or the starting material is recovered.
-
Probable Cause: The reaction conditions are not vigorous enough to overcome the activation energy for cyclization. This can be due to low temperature, insufficient base strength, or short reaction times.[7] Another significant factor can be the low solubility of the acylthiosemicarbazide intermediate, which may precipitate before it has a chance to cyclize.[6]
-
Suggested Solution:
-
Increase Temperature: Most base-catalyzed cyclizations require heating. Refluxing the reaction mixture for 2-5 hours is a common and effective practice.[7][8]
-
Increase Base Concentration: Switching from a mild base like sodium carbonate to a stronger base like 2N or 4N NaOH can significantly increase the reaction rate.[8]
-
Improve Solubility: If the intermediate is observed to crash out of solution, consider adding a co-solvent like ethanol to the aqueous base to improve solubility.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard time, extend the reflux period.
-
Problem 3: The product is impure and difficult to purify.
-
Probable Cause: A mixture of the desired triazole and the isomeric thiadiazole has formed, and they are co-precipitating or have similar chromatographic properties.[1] Residual unreacted starting materials can also be a significant contaminant.[13]
-
Suggested Solution:
-
Optimize Reaction for Selectivity: The best purification strategy is to prevent the formation of the impurity in the first place. Re-evaluate the reaction conditions (see Problem 1) to ensure you are maximizing the formation of a single product.
-
Acid/Base Wash: The desired 1,2,4-triazole-3-thiol has both an acidic thiol proton and a basic triazole ring. This amphoteric nature can sometimes be exploited. Try dissolving the crude product in a dilute aqueous base, filtering off any insoluble impurities, and then re-precipitating the product by acidifying the filtrate.
-
Recrystallization: This is the most effective method for purifying the final product. Ethanol or aqueous ethanol is often a suitable solvent system.[8][14]
-
Chromatography: If recrystallization fails, column chromatography may be necessary. Due to the polarity of these compounds, reverse-phase (C18) chromatography might provide better separation than standard silica gel.[13]
-
Data Summary: Influence of Conditions
| Condition | Key Reagent(s) | Favored Product | Mechanism | Reference(s) |
| Strongly Basic | NaOH, KOH | 1,2,4-Triazole-3-thiol | N-4 Deprotonation & Cyclization | [2][8] |
| Strongly Acidic | H₂SO₄, POCl₃ | 2-Amino-1,3,4-Thiadiazole | C=O Protonation & S-attack | [3][5] |
| Dehydrative (Acidic) | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-Thiadiazole | C=O Activation & S-attack | [4][15] |
| Oxidative | I₂, KIO₃, EDC, HgO | 2-Amino-1,3,4-Oxadiazole | Oxidative Desulfurization | [9][10][11] |
Validated Experimental Protocol: Base-Catalyzed Synthesis
This protocol describes the reliable, two-step synthesis of a 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol from a carboxylic acid hydrazide and phenyl isothiocyanate, a common route that minimizes side product formation.[8][16]
Step 1: Synthesis of 1-(acyl)-4-phenylthiosemicarbazide (Intermediate)
-
Dissolve the selected carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL).
-
Add phenyl isothiocyanate (10 mmol, 1 eq.) to the solution.
-
Heat the mixture under reflux for 3-4 hours. The intermediate often precipitates upon cooling.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to yield the acylthiosemicarbazide intermediate.
Step 2: Cyclization to 4,5-disubstituted-1,2,4-triazole-3-thiol
-
Suspend the dried acylthiosemicarbazide intermediate (8 mmol) in an aqueous solution of 8% sodium hydroxide (w/v, ~40 mL).
-
Heat the suspension under reflux for 4-6 hours, during which the solid should dissolve.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold, clear solution with concentrated hydrochloric acid (HCl) to pH ~5-6.
-
The desired 1,2,4-triazole-3-thiol will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize from ethanol to obtain the purified product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 667412-81-9). Understanding the stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. This document addresses common questions and troubleshooting scenarios related to its handling, storage, and use in experimental settings.
Section 1: Fundamental Chemical Properties & Initial Questions
This section covers the core chemical characteristics of this compound that dictate its stability.
Question: What is the most important structural feature of this compound that affects its stability?
Answer: The most critical feature is the 1,2,4-triazole-3-thiol core. This moiety exists in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1][2] For most 3-mercapto-1,2,4-triazoles, the thione form is the predominant and more stable tautomer in solution.[2] This equilibrium is crucial because the two forms have different chemical reactivities. The thiol (-SH) group, in particular, is susceptible to oxidation.
Caption: Thiol-Thione Tautomerism of the Compound.
Question: What are the basic handling precautions for the solid form of this compound?
Answer: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It should be kept separate from foodstuffs and other incompatible materials.[3] When handling, use a well-ventilated space, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid creating dust.[3]
Section 2: Troubleshooting Common Stability Issues in Solution
Experiments often reveal instability through inconsistent results, loss of activity, or the appearance of unknown peaks in analytical chromatograms. This section addresses the most common causes.
Issue 1: Oxidative Degradation
Question: My prepared solution of the compound shows diminishing potency over a few hours at room temperature, and I observe a new, later-eluting peak in my HPLC analysis. What is the likely cause?
Answer: This is a classic sign of oxidative degradation. The thiol (-SH) group is susceptible to oxidation, which can cause two molecules to couple, forming a disulfide dimer. This dimer will have a higher molecular weight and is often less polar, causing it to elute later in a reverse-phase HPLC run. This oxidation can be accelerated by dissolved oxygen in the solvent, exposure to air, and the presence of trace metal ions.
Question: How can I prevent or minimize the oxidation of my compound in solution?
Answer: To maintain the integrity of the thiol group, you must minimize exposure to oxygen.
-
Use Deoxygenated Solvents: Before preparing your solution, sparge your solvent (e.g., water, buffer, methanol) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare solutions and perform dilutions inside a glovebox or use flasks and vials with septa to maintain a nitrogen or argon headspace.
-
Prepare Fresh Solutions: The most reliable method is to prepare solutions immediately before use. Avoid long-term storage of the compound in solution, especially in dilute concentrations which can degrade faster.[1]
-
Consider Antioxidants: For some applications, adding a small amount of a compatible antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be effective, but you must first verify that it does not interfere with your downstream assay.
Issue 2: pH-Dependent Instability
Question: I dissolved the compound in a pH 9.0 buffer for an assay and my results are not reproducible. Could the pH be the problem?
Answer: Yes, pH is a critical factor. While the 1,2,4-triazole ring itself is generally stable, especially compared to other heterocycles, both strongly acidic and strongly basic conditions can promote degradation, particularly over time or at elevated temperatures.[1][4][5]
-
In Basic Conditions (pH > 8): The thiol group will be deprotonated to a thiolate anion (-S⁻). This anion is highly susceptible to oxidation, making the compound degrade much faster than at neutral pH.
-
In Acidic Conditions (pH < 4): While generally stable for short periods at room temperature (many synthesis workups use acid precipitation), prolonged exposure to strong acids, especially with heat, can lead to acid-catalyzed hydrolysis of the triazole ring.[1]
Question: What is the recommended pH range for working with this compound, and how can I test its stability in my specific buffer?
Answer: A pH range of 5.0 to 7.5 is generally recommended as a starting point for optimal stability. To confirm stability in your experimental system, a short time-course study is advised.
-
Troubleshooting Steps:
-
Prepare a solution of your compound in the intended buffer.
-
Immediately analyze a sample (t=0) using a stability-indicating HPLC method.
-
Store the solution under your intended experimental conditions (e.g., 25°C, protected from light).
-
Analyze samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Monitor for a decrease in the main peak area and the appearance of new degradation peaks. This will define the time window where your results are reliable.[1]
-
Issue 3: Photodegradation
Question: Are solutions of this compound sensitive to light?
Answer: Yes, triazole-containing compounds can be susceptible to photodegradation, particularly when exposed to UV light.[6][7] This can lead to complex degradation pathways, including ring cleavage.[8][9]
-
Troubleshooting Steps:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to protect them from ambient light.
-
Protect from Direct Light: During experiments, cover vessels with aluminum foil if they must be left on a lab bench for extended periods.
-
Minimize Exposure: When working with plate-based assays, avoid leaving the plate under the bright light of a laminar flow hood for longer than necessary.
-
Section 3: Recommended Experimental Protocols
To empower researchers, we provide standardized workflows for assessing the stability of this compound.
Protocol 1: Solution Stability Assessment via HPLC
This protocol determines the stability of the compound in a specific solvent or buffer over time.
Caption: Experimental workflow for a solution stability study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution into your test buffer (e.g., PBS pH 7.4, Tris pH 8.0, Acetate pH 5.0) to a final concentration of 10-20 µg/mL.
-
Time-Zero Analysis: As soon as the working solution is prepared, immediately inject a sample onto a calibrated HPLC system. This is your t=0 reference.
-
Incubation: Store the remaining working solution under the desired test conditions (e.g., room temperature, 4°C, 37°C), ensuring it is protected from light.
-
Time-Point Analysis: Inject samples at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: For each time point, calculate the peak area of the parent compound. Determine the percentage remaining by comparing it to the peak area at t=0. A solution is often considered stable if the parent compound remains at >95% of its initial concentration.
| Parameter | Example Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
| Table 1: Example HPLC parameters for stability analysis. |
Section 4: Summary of Degradation Pathways & Recommendations
Understanding potential degradation products is key to troubleshooting. Based on the chemistry of the 1,2,4-triazole-3-thiol class, the following pathways are most likely.
Caption: Hypothetical degradation pathways for the compound.[1][10]
| Condition | Recommendation | Rationale |
| Solvent/Buffer | Use deoxygenated solvents; recommended pH range 5.0-7.5. | Minimizes oxidation of the thiol group and prevents acid/base-catalyzed hydrolysis.[1] |
| Storage | Store stock solutions at -20°C or -80°C under inert gas. Prepare working solutions fresh daily. | Low temperatures slow degradation kinetics. Fresh preparation avoids cumulative degradation.[1] |
| Light Exposure | Use amber glassware and protect from direct light. | Prevents photodegradation, a known issue for triazole derivatives.[7] |
| Atmosphere | Handle under an inert atmosphere (N₂ or Ar) whenever possible. | Excludes atmospheric oxygen, the primary driver for disulfide formation. |
| Table 2: Summary of Handling and Storage Recommendations. |
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. echemi.com [echemi.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Reproducibility in Biological Assays with Triazole Compounds
Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for navigating the complexities of working with triazole-containing compounds in biological assays. As a Senior Application Scientist, I have seen firsthand how the unique physicochemical properties of triazoles can lead to challenges in reproducibility. This center provides in-depth troubleshooting guides and validated protocols to help you generate reliable, high-quality data.
The five-membered heterocyclic ring of triazole is a cornerstone in medicinal chemistry, forming the basis of countless therapeutic agents.[1][2][3] However, its structural features—including weak basicity, hydrogen bonding capabilities, and potential for metal chelation—can also be a source of experimental variability.[1][4] This guide will help you understand and mitigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when working with triazole compounds.
Q1: What are triazole compounds and why are they so prevalent in drug discovery?
A: Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. There are two primary isomers used in drug design: 1,2,3-triazole and 1,2,4-triazole.[2][5] Their prevalence stems from a combination of favorable properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which is advantageous for drug development.[4][6]
-
Versatile Scaffolding: The ring can be readily functionalized, allowing chemists to fine-tune the compound's properties to achieve desired biological activity and selectivity.[2][5]
-
Bioisosterism: The triazole ring can act as a bioisostere for other chemical groups, like amides, improving properties such as solubility or metabolic stability.[4]
-
Key Pharmacophore: The nitrogen atoms can form crucial interactions with biological targets, such as coordinating with metal ions in enzyme active sites. This is the primary mechanism for many antifungal triazoles that target cytochrome P450 (CYP) enzymes.[1][7]
Q2: My results with a specific triazole compound are highly variable between experiments. What are the most common causes?
A: This is a frequent issue. The primary culprits for poor reproducibility are typically related to the compound itself or its handling. The most common causes are:
-
Compound Purity and Integrity: The presence of reactive impurities from the synthesis can lead to inconsistent activity.[8] Degradation during storage is also a common problem.
-
Solubility Issues: Triazoles can have poor aqueous solubility.[4][9] A compound that precipitates out of solution upon dilution from a DMSO stock into aqueous assay buffer will lead to highly variable effective concentrations.
-
Stability in Assay Media: The compound may be unstable in your specific assay buffer (e.g., due to pH or interaction with media components) over the course of the experiment.
-
Assay Interference: The compound may be directly interfering with the assay technology (e.g., quenching fluorescence, inhibiting a reporter enzyme) rather than acting on the biological target.[8][10]
Q3: What is the correct way to dissolve and store triazole compound stock solutions?
A: Proper handling is critical. Most non-polar small molecules are stored in dimethyl sulfoxide (DMSO). However, DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water absorption can lower the solubility of your compound in the stock solution, leading to precipitation over time, especially with freeze-thaw cycles.[8]
Best Practices:
-
Use High-Quality Solvent: Start with anhydrous, high-purity DMSO.
-
Prepare a Concentrated Stock: Make a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay.
-
Aliquot: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This minimizes freeze-thaw cycles and atmospheric moisture exposure for the bulk of your stock.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex thoroughly to ensure any settled compound is redissolved.
Q4: How can I determine if my triazole compound is interfering with the assay readout?
A: This is a critical control experiment. Many compounds can interfere with common assay technologies like fluorescence, luminescence, or absorbance-based readouts, leading to false positives or negatives.[10] These are often referred to as Pan-Assay Interference Compounds (PAINS).[8] To test for interference, run a "target-free" or "endpoint" control experiment. For an enzyme inhibition assay, this would involve running the assay with all components (substrate, detection reagents) but without the enzyme, then adding your compound. Any change in the signal can be attributed to direct interference.
Q5: I'm seeing unexpected cell death or other phenotypes. Could this be an "off-target" effect?
A: Yes, this is a significant concern with some triazole-based compounds. The same chemical property that makes them effective enzyme inhibitors—the ability of a nitrogen atom to coordinate with the heme iron in CYP enzymes—also makes them prone to inhibiting other CYP enzymes in mammalian cells.[11][12] This can lead to a range of off-target endocrinologic and metabolic effects.[11][13] It is crucial to perform counter-screens or consult the literature to understand the selectivity profile of your specific triazole compound.
In-Depth Troubleshooting Guides
Problem 1: High Variability in IC₅₀/EC₅₀ Values
Q: I am performing a dose-response experiment and my calculated IC₅₀ value for a triazole inhibitor varies by more than 3-fold between independent experiments. How do I diagnose and fix this?
A: Inconsistent IC₅₀ values are a classic sign of poor reproducibility. This variability undermines the reliability of your structure-activity relationship (SAR) data. A systematic approach is required to pinpoint the source of the error.
Causality and Troubleshooting Workflow
The underlying cause often lies in the assumption that the nominal concentration of the compound added to the assay is the actual concentration available to the target. This is frequently not the case. The workflow below will guide you through the most likely causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol Production
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Synthesis & Scale-Up Division Subject: Troubleshooting Guide for the Synthesis and Scale-Up of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis and production scale-up of this compound. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] Scaling up its synthesis from the lab bench to pilot plant or manufacturing scale, however, introduces significant challenges that require careful consideration of reaction conditions, process safety, and product purification. This guide is structured to address specific issues you may encounter at each critical stage of the synthesis.
Section 1: The Synthetic Pathway - A General Overview
The most common and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][4][5][6] This precursor is typically formed from the reaction of a corresponding acid hydrazide with an isothiocyanate.
The overall workflow can be visualized as follows:
Caption: General synthesis workflow for this compound.
Section 2: Troubleshooting Guide - A Step-by-Step Q&A
This section addresses specific problems that can arise during the synthesis.
Step 1: Formation of 1-(Cyclopentanecarbonyl)-4-ethyl-thiosemicarbazide
Question: My reaction to form the thiosemicarbazide precursor is slow or incomplete. What are the common causes?
Answer: This condensation reaction is typically robust, but issues can arise from reagent quality, solvent choice, or temperature.
-
Causality: The reaction involves the nucleophilic attack of the terminal nitrogen of the acid hydrazide onto the electrophilic carbon of the isothiocyanate.[7] For this to occur efficiently, the reagents must be pure and the solvent must facilitate their interaction without participating in side reactions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the ethyl isothiocyanate has not degraded. It should be a clear liquid. The acid hydrazide should be a clean, crystalline solid. Use freshly opened or properly stored reagents.
-
Solvent Selection: A polar aprotic solvent like ethanol, isopropanol, or acetonitrile is typically effective. The choice of solvent can influence reaction rates. If the reaction is slow, switching to a solvent in which both reactants are highly soluble can help.
-
Temperature Control: The reaction is often run at room temperature to gently refluxing conditions. If the reaction is sluggish at room temperature, gently warming the mixture to 40-60°C can significantly increase the rate. However, avoid excessive heat, which could lead to side products.
-
Table 1: Recommended Conditions for Thiosemicarbazide Formation
| Parameter | Laboratory Scale (1-10g) | Scale-Up (>1kg) | Rationale |
| Solvent | Ethanol or Acetonitrile | Ethanol or Isopropanol | Good solubility for reactants; easily removed. Isopropanol has a higher flash point, which is preferable for safety at scale. |
| Temperature | 25 - 60 °C | 40 - 50 °C | Provides a balance between reaction rate and minimizing potential side reactions or thermal decomposition. |
| Stoichiometry | 1.05 eq. Hydrazide to 1.0 eq. Isothiocyanate | 1.02 eq. Hydrazide to 1.0 eq. Isothiocyanate | A slight excess of the less expensive/volatile reagent is used to drive the reaction to completion. At scale, minimizing excess is more cost-effective. |
| Reaction Time | 2 - 6 hours | 4 - 8 hours | Scale-up often requires longer reaction times due to mass and heat transfer limitations. Monitor by TLC or HPLC. |
Step 2: Base-Catalyzed Cyclization to the Triazole Ring
Question: During the cyclization step, my yield is low, and I'm isolating unreacted thiosemicarbazide or other byproducts. Why is this happening?
Answer: The cyclization step is the most critical and challenging part of the synthesis. Low yields are often due to an improper choice of base, insufficient heat, or competing side reactions. The choice of acidic versus basic conditions is critical; acidic cyclization of thiosemicarbazides can lead to the formation of 1,3,4-thiadiazole derivatives instead of the desired 1,2,4-triazole.[8][9]
-
Causality: The reaction is a base-catalyzed intramolecular dehydrative cyclization.[1][6] The base deprotonates a nitrogen atom, which then attacks the carbonyl carbon, leading to ring closure and subsequent elimination of a water molecule. The strength and amount of the base are crucial.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is standard.[5] Typically, 1.1 to 2.0 equivalents of the base are used. Insufficient base will result in incomplete reaction.
-
Temperature is Key: This cyclization requires thermal energy. The reaction is typically refluxed for several hours. If the temperature is too low, the reaction will not proceed to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction is often complete when a clear, homogeneous solution is formed.[10]
-
Side Reactions: If the reaction is heated for too long or at too high a temperature, degradation can occur. Additionally, oxidative conditions can lead to the formation of disulfide byproducts.
-
References
- 1. scirp.org [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
Avoiding thiadiazole formation during 1,2,4-triazole-3-thiol synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and specifically avoid the common pitfall of forming the isomeric 1,3,4-thiadiazole byproduct.
Understanding the Competing Pathways
The synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazide intermediates is a classic example of a reaction with competing cyclization pathways. The outcome is highly dependent on the reaction conditions, particularly the pH. Under alkaline conditions, intramolecular nucleophilic attack by the N4 nitrogen on the carbonyl carbon is favored, leading to the desired 1,2,4-triazole-3-thiol. Conversely, acidic conditions promote the formation of 1,3,4-thiadiazole derivatives.[1][2][3][4]
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing cyclization pathways of acylthiosemicarbazide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiols in a question-and-answer format.
Q1: My primary product is the 1,3,4-thiadiazole isomer. How can I favor the formation of the 1,2,4-triazole-3-thiol?
A1: This is the most common issue and it almost always points to a problem with the pH of your reaction medium.
-
Causality: The cyclization of the acylthiosemicarbazide intermediate is highly pH-dependent. Acidic conditions catalyze the dehydration reaction that leads to the 1,3,4-thiadiazole ring.[1][2][3] In contrast, alkaline conditions facilitate the intramolecular nucleophilic attack of the N4-amino group, which is necessary for the formation of the 1,2,4-triazole ring.[5][6][7]
-
Solution:
-
Ensure Alkaline Conditions: The cyclization step must be performed in a basic medium. A common and effective method is to reflux the acylthiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) or potassium hydroxide.[7][8]
-
Check Starting Materials: If you are starting from a carboxylic acid and thiosemicarbazide, ensure that any acidic reagents used in the initial acylation step are fully neutralized or removed before proceeding to the cyclization.
-
Avoid Acidic Catalysts: Do not use acidic catalysts such as concentrated sulfuric acid, hydrochloric acid, or phosphorus oxychloride (POCl₃) in the cyclization step, as these are known to promote thiadiazole formation.[3][9]
-
Q2: I am getting a mixture of both the triazole and thiadiazole products. How can I improve the selectivity?
A2: Obtaining a mixture suggests that the reaction conditions are not sufficiently optimized to favor one pathway decisively.
-
Causality: The reaction may be occurring at a pH that is not strongly basic enough, or there might be localized areas of lower pH within the reaction mixture. Inadequate mixing or slow dissolution of the base can contribute to this.
-
Solution:
-
Increase Basicity: Try increasing the concentration of the aqueous alkali solution (e.g., from 2N to 4N NaOH).
-
Solvent Choice: Ensure your intermediate is sufficiently soluble in the reaction medium. If solubility is an issue, consider using a co-solvent like ethanol along with the aqueous base. The use of pyridine as a basic solvent has also been reported for similar cyclizations.[10]
-
Temperature Control: While reflux is common, optimizing the temperature can sometimes improve selectivity. Try running the reaction at a slightly lower temperature for a longer period.
-
Q3: My reaction is not going to completion, and I have a significant amount of unreacted acylthiosemicarbazide intermediate. What should I do?
A3: Incomplete conversion can be due to several factors.
-
Causality: Insufficient reaction time, inadequate temperature, or poor solubility of the starting material can all lead to an incomplete reaction. The strength of the base might also be a factor.
-
Solution:
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reflux period.
-
Increase Temperature: Ensure the reaction is being heated adequately. If using a solvent like ethanol, ensure a steady reflux is maintained.
-
Improve Solubility: As mentioned before, if the intermediate is not dissolving, the reaction will be slow. Consider different solvent systems or the addition of a phase-transfer catalyst in some specific cases.
-
Q4: How can I effectively purify my 1,2,4-triazole-3-thiol from the reaction mixture, especially if the thiadiazole byproduct is present?
A4: Purification can be straightforward due to the acidic nature of the thiol group on the triazole.
-
Causality: The 1,2,4-triazole-3-thiol has an acidic proton on the thiol group (it exists in tautomeric equilibrium with the thione form). This allows it to be easily converted into a water-soluble salt. The 1,3,4-thiadiazole byproduct is typically not acidic and will not dissolve in aqueous base.
-
Solution:
-
Acid-Base Extraction: After the reaction, cool the mixture and carefully acidify it with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5.[11] The 1,2,4-triazole-3-thiol will precipitate out.
-
Selective Dissolution: If you have a solid mixture of the triazole and thiadiazole, you can dissolve the mixture in an aqueous base (like NaOH or K₂CO₃ solution). The desired triazole will form a soluble salt, while the thiadiazole impurity remains as a solid. Filter off the insoluble thiadiazole.
-
Reprecipitation: Collect the filtrate containing the dissolved triazole salt and re-precipitate the pure 1,2,4-triazole-3-thiol by acidifying the solution.
-
Recrystallization: The precipitated product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[10]
-
Frequently Asked Questions (FAQs)
What are the common starting materials for synthesizing 1,2,4-triazole-3-thiols? Common synthetic routes start from carboxylic acid hydrazides (acyl hydrazides) which are reacted with isothiocyanates to form 1,4-substituted thiosemicarbazides, followed by alkaline cyclization.[11][12][13] Another common method involves the reaction of a carboxylic acid with thiocarbohydrazide at high temperatures.[7]
Is it possible to synthesize the 1,2,4-triazole-3-thiol in a one-pot reaction? Yes, one-pot syntheses are possible. For example, reacting a carboxylic acid, hydrazine hydrate, and carbon disulfide in the presence of a base can yield the desired product. However, controlling the formation of byproducts can be more challenging in one-pot procedures.
Can I use a different base other than NaOH or KOH for the cyclization? Yes, other bases like sodium carbonate[11] or potassium carbonate can also be used. The key is to ensure the reaction medium is sufficiently alkaline to promote the desired cyclization pathway.
How does the substituent on the starting carboxylic acid affect the reaction? The electronic nature of the substituent can influence the reactivity of the carbonyl group in the acylthiosemicarbazide intermediate. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially speeding up the cyclization. However, for most common substituents, the choice of acidic versus basic conditions is the dominant factor in determining the product.
Key Reaction Condition Summary
| Feature | 1,2,4-Triazole-3-thiol (Desired Product) | 1,3,4-Thiadiazole (Byproduct) |
| pH | Alkaline | Acidic |
| Typical Reagents | NaOH, KOH, Na₂CO₃[6][7][11] | H₂SO₄, HCl, POCl₃[1][3][9] |
| Mechanism | Nucleophilic attack by N4-amino group | Acid-catalyzed dehydration |
| Solvent | Aqueous base, Ethanol/Water | Often neat acid or aprotic solvent |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example of the synthesis via a potassium dithiocarbazinate salt intermediate.[14]
Step 1: Synthesis of Benzoic Acid Hydrazide
-
To a round-bottom flask, add methyl benzoate (1 equivalent) and ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise while stirring.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure benzoic acid hydrazide.
Step 2: Synthesis of Potassium 3-benzoyl dithiocarbazinate
-
Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a flask cooled in an ice bath.
-
Add the synthesized benzoic acid hydrazide (1 equivalent) to the cold solution with stirring.
-
Add carbon disulfide (1.2 equivalents) dropwise over 30 minutes.
-
Continue stirring the mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
To a suspension of the potassium salt (1 equivalent) in water, add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours, during which the color of the mixture may change and hydrogen sulfide gas may evolve (use a fume hood).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid or acetic acid until the pH is approximately 5-6.
-
The white solid product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-1,2,4-Triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]
- 14. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2,4-Triazole-3-thiol: Methods, Mechanisms, and Modern Approaches
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are integral to a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy of these compounds is intrinsically linked to the 1,2,4-triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, and the versatile thiol group at the 3-position, which allows for further functionalization.
This guide provides a comparative analysis of the primary synthetic routes to this vital heterocyclic system. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific research and development objectives.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 1,2,4-triazole-3-thiols predominantly relies on the cyclization of open-chain precursors containing the requisite nitrogen and carbon-sulfur framework. The most prevalent and robust methods start from readily available thiosemicarbazide or thiocarbohydrazide derivatives.
Method 1: Cyclization of Acylthiosemicarbazides
This is arguably the most versatile and widely employed method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The strategy involves two key steps: the acylation of a thiosemicarbazide followed by cyclodehydration.
Reaction Scheme:
The initial acylation can be achieved by reacting a substituted thiosemicarbazide with a carboxylic acid (often activated) or its derivative (e.g., acyl chloride, ester). The resulting acylthiosemicarbazide intermediate is then cyclized, most commonly under alkaline conditions.[3][4]
Causality in Experimental Choices: The choice of base for the cyclization step is critical. Strong bases like sodium hydroxide or potassium hydroxide are typically used to facilitate the deprotonation of the amide nitrogen, initiating the intramolecular nucleophilic attack on the thiocarbonyl carbon. The subsequent elimination of a water molecule drives the reaction towards the formation of the stable aromatic triazole ring.[4][5]
Mechanistic Pathway of Alkaline Cyclization
The mechanism involves the deprotonation of the hydrazinic nitrogen, followed by an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the 1,2,4-triazole-3-thiol.
Caption: Mechanism of alkaline cyclization of acylthiosemicarbazides.
Method 2: From Carboxylic Acid Hydrazides and Isothiocyanates
This method is a variation of the above, where the acylthiosemicarbazide intermediate is formed in situ from a carboxylic acid hydrazide and an isothiocyanate.[6][7] This approach is particularly useful for synthesizing 4-substituted-5-aryl/alkyl-4H-1,2,4-triazole-3-thiols.
Reaction Scheme:
The reaction proceeds via the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. The resulting 1,4-disubstituted thiosemicarbazide is then cyclized in a basic medium, such as sodium hydroxide or sodium ethoxide solution.[5][7]
Method 3: Direct Synthesis from Thiosemicarbazide and Carboxylic Acids
More recent advancements have focused on one-pot syntheses that avoid the isolation of the acylthiosemicarbazide intermediate. A notable example is the use of polyphosphate ester (PPE) as both a condensing agent and a solvent.[8][9]
Reaction Scheme:
This method involves two consecutive steps occurring in a single pot: the acylation of thiosemicarbazide with a carboxylic acid in the presence of PPE, followed by cyclodehydration upon treatment with an aqueous alkali solution.[8][10] This approach offers the advantage of procedural simplicity. However, a potential side reaction is the formation of 1,3,4-thiadiazol-2-amine derivatives.[10]
Method 4: Synthesis from Thiocarbohydrazide
For the synthesis of 4-amino-1,2,4-triazole-3-thiols, thiocarbohydrazide is an excellent starting material. The reaction of thiocarbohydrazide with a carboxylic acid, typically by heating the two reactants together, leads to the formation of the desired product through a cyclocondensation reaction.[11]
Reaction Scheme:
This method is straightforward but often requires high temperatures (fusion method), which may not be suitable for sensitive substrates.
Quantitative Comparison of Synthesis Methods
The choice of a synthetic method often depends on factors such as desired substitution pattern, substrate availability, reaction conditions, and overall yield. The following table provides a comparative summary of the discussed methods based on reported experimental data.
| Method | Starting Materials | Typical Conditions | Reaction Time | Yield Range | Advantages | Disadvantages |
| Alkaline Cyclization of Acylthiosemicarbazide | Acylthiosemicarbazide | 2N NaOH, reflux | 2-4 hours | 60-90% | High yields, versatile for 4,5-disubstitution.[4] | Requires pre-synthesis of the acylthiosemicarbazide intermediate. |
| From Hydrazides and Isothiocyanates | Carboxylic acid hydrazide, Isothiocyanate | Ethanol, reflux, followed by 2N NaOH | 3-6 hours | 62-95% | Good for 4-substituted derivatives, high yields.[7][12] | Isothiocyanates can be expensive or require synthesis. |
| Direct Synthesis with PPE | Thiosemicarbazide, Carboxylic acid, PPE | Chloroform, 90 °C, followed by aqueous alkali | 3-5 hours | 40-75% | One-pot procedure, avoids intermediate isolation.[8][10] | Potential for 1,3,4-thiadiazole side-product formation.[10] |
| From Thiocarbohydrazide (Fusion) | Thiocarbohydrazide, Carboxylic acid | Neat, heating/fusion at high temperatures | 1-3 hours | 50-80% | Direct route to 4-amino derivatives.[11] | High temperatures may limit substrate scope. |
| Microwave-Assisted Synthesis | Various (e.g., Amide, Acylhydrazide) | Microwave irradiation, often solvent-free or in high-boiling solvents | 10-30 min | 75-95% | Drastically reduced reaction times, improved yields, green chemistry.[13][14] | Requires specialized microwave reactor equipment. |
Modern "Green" Approaches: Enhancing Efficiency and Sustainability
In line with the principles of green chemistry, modern adaptations of these classical methods have been developed to reduce reaction times, minimize waste, and improve energy efficiency.
-
Microwave Irradiation: The use of microwave heating has been shown to dramatically accelerate the synthesis of 1,2,4-triazoles.[15][16] For instance, the Pellizzari reaction, which traditionally requires high temperatures and long reaction times, can be completed in minutes with improved yields under microwave irradiation.[13][14] This is attributed to the efficient and uniform heating of the reaction mixture.
-
Ultrasound-Assisted Synthesis: Sonication is another green technique that has been applied to the synthesis of triazole derivatives.[17][18] The cavitation effects produced by ultrasound can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional heating.
Experimental Protocols
The following protocols are provided as a detailed guide for the practical synthesis of 1,2,4-triazole-3-thiol derivatives.
Protocol 1: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol via Alkaline Cyclization
This protocol is adapted from a reliable method for the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of a 1,2,4-triazole-3-thiol via alkaline cyclization.
Materials:
-
1-(isonicotinoyl)-4-allylthiosemicarbazide (5 mmol)
-
2N Sodium Hydroxide (NaOH) solution (10 mL)
-
2N Hydrochloric Acid (HCl) solution
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, suspend 1-(isonicotinoyl)-4-allylthiosemicarbazide (5 mmol) in 10 mL of 2N NaOH solution.
-
Heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Carefully acidify the cooled solution with 2N HCl, with stirring, until the pH reaches approximately 3. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis.
Protocol 2: One-Pot Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol from Thiocarbohydrazide
This protocol describes a direct fusion method for synthesizing 4-amino-1,2,4-triazole-3-thiols.[11]
Materials:
-
Thiocarbohydrazide (0.1 mol)
-
Benzoic acid (0.1 mol)
-
Oil bath
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Thoroughly mix equimolar amounts of thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol) in a round-bottom flask.
-
Heat the mixture in an oil bath until the contents melt.
-
Maintain the molten state with stirring for 1-2 hours. The evolution of water vapor will be observed.
-
Allow the reaction mixture to cool to room temperature, which will result in solidification.
-
Treat the solid mass with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Trustworthiness: This protocol, while straightforward, requires careful temperature control to avoid decomposition of the starting materials and products. The workup with sodium bicarbonate is a crucial step to ensure the removal of acidic impurities.
Conclusion and Future Perspectives
The synthesis of 1,2,4-triazole-3-thiols is a well-established field with several reliable and high-yielding methods. The classical approach involving the alkaline cyclization of acylthiosemicarbazides remains a gold standard due to its versatility and robustness. For the direct synthesis of 4-amino derivatives, the use of thiocarbohydrazide is highly effective.
The future of 1,2,4-triazole-3-thiol synthesis will likely focus on the further development and optimization of green and sustainable methodologies. The expanded use of microwave and ultrasound-assisted synthesis, coupled with the exploration of novel, environmentally benign catalysts and solvent systems, will be crucial in making the production of these important pharmaceutical scaffolds more efficient and eco-friendly. Furthermore, the development of one-pot, multi-component reactions will continue to be a major area of research, aiming to increase synthetic efficiency by reducing the number of reaction and purification steps.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.minia.edu.eg [med.minia.edu.eg]
- 13. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pnrjournal.com [pnrjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of a novel synthetic compound, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. The protocols and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. Our approach emphasizes scientific integrity, experimental causality, and robust data interpretation, comparing the subject compound against a standard chemotherapeutic agent and a vehicle control.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to interfere with various cellular processes in cancer cells, such as proliferation, cell cycle progression, and apoptosis.[4][5] This guide will delineate a logical, step-by-step process to elucidate the potential of this compound as a novel anticancer agent.
Experimental Design: A Triad of Controls for Validated Insights
To ensure the scientific rigor of our investigation, a three-pronged approach to controls is essential. This allows for the unambiguous attribution of any observed effects to the test compound.
-
Test Article: this compound (herein referred to as CETT).
-
Positive Control: Doxorubicin, a well-characterized anthracycline antibiotic with broad-spectrum anticancer activity. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.
-
Negative Control: Vehicle (0.1% Dimethyl Sulfoxide - DMSO) in cell culture medium. This control is crucial to account for any potential effects of the solvent used to dissolve the test compound.
The selection of a positive control is a critical step, and should be based on its well-defined biological mechanism, commercial availability, and stability.[6][7][8]
Foundational In Vitro Assays for Anticancer Effect Validation
A battery of in vitro assays is necessary to comprehensively assess the anticancer potential of a novel compound.[9][10][11][12] We will focus on three fundamental aspects of cancer cell biology: cytotoxicity, induction of apoptosis, and cell cycle perturbation.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed human breast cancer (MCF-7) and non-cancerous human embryonic kidney (HEK293) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of CETT (0.1, 1, 10, 50, 100 µM), Doxorubicin (0.01, 0.1, 1, 5, 10 µM), and the vehicle control for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Compound | MCF-7 (Breast Cancer) | HEK293 (Non-cancerous) | Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7) |
| CETT | 8.5 | > 100 | > 11.8 |
| Doxorubicin | 0.9 | 5.2 | 5.8 |
| Vehicle | > 100 | > 100 | - |
Interpretation: The hypothetical data suggests that CETT exhibits selective cytotoxicity towards the MCF-7 cancer cell line while showing minimal toxicity to the non-cancerous HEK293 cell line, as indicated by its high Selectivity Index.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of CETT (8.5 µM) and Doxorubicin (0.9 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle | 95.2 | 2.1 | 1.5 | 1.2 |
| CETT (8.5 µM) | 45.8 | 28.7 | 22.3 | 3.2 |
| Doxorubicin (0.9 µM) | 38.1 | 35.4 | 24.9 | 1.6 |
Interpretation: The hypothetical results indicate that CETT induces a significant level of apoptosis in MCF-7 cells, comparable to the positive control, Doxorubicin.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of CETT (8.5 µM) and Doxorubicin (0.9 µM) for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and incubate with RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 65.4 | 20.1 | 14.5 |
| CETT (8.5 µM) | 40.2 | 25.3 | 34.5 |
| Doxorubicin (0.9 µM) | 35.8 | 18.9 | 45.3 |
Interpretation: The hypothetical data suggests that CETT induces a G2/M phase cell cycle arrest in MCF-7 cells, a common mechanism for anticancer drugs that interfere with microtubule dynamics or DNA replication.[4]
Visualizing the Workflow and Potential Mechanism
Experimental Workflow Diagram
Caption: In Vitro Validation Workflow for CETT.
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on the known mechanisms of other 1,2,4-triazole derivatives, CETT may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Potential Apoptotic Pathway of CETT.
Discussion and Future Directions
This guide outlines a foundational in vitro strategy to validate the anticancer effects of this compound. The hypothetical data presented suggests that CETT is a promising candidate with selective cytotoxicity, apoptosis-inducing capabilities, and the ability to arrest the cell cycle in a cancer cell line.
Further investigations should aim to:
-
Elucidate the precise molecular targets of CETT.
-
Validate these findings in a broader panel of cancer cell lines.
-
Investigate the potential for synergistic effects with other known anticancer agents.
-
Progress to in vivo studies to assess efficacy and safety in animal models.
The versatile nature of the 1,2,4-triazole scaffold continues to make it a focal point in the development of novel therapeutics.[13] A systematic and rigorous in vitro evaluation, as detailed in this guide, is the critical first step in translating a promising molecule from the bench to the clinic.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. isres.org [isres.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 7. [PDF] Characteristics to consider when selecting a positive control material for an in vitro assay. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
Introduction: The 1,2,4-Triazole-3-thiol Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted 4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in drug discovery. When functionalized with a thiol group at the C-3 position, it gives rise to the 4H-1,2,4-triazole-3-thiol core, a structure renowned for its diverse and potent biological activities.[1][2] Derivatives of this core have demonstrated a remarkable therapeutic spectrum, including antimicrobial, antifungal, anticonvulsant, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5][6]
The versatility of this scaffold stems from its unique electronic properties and the multiple positions available for substitution (N-2, S-3, N-4, and C-5), allowing for fine-tuning of its physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of substituted 4H-1,2,4-triazole-3-thiol analogs, synthesizing experimental data to elucidate critical structure-activity relationships (SAR). By understanding how specific structural modifications influence biological outcomes, researchers can more rationally design novel and effective therapeutic agents.
The Core Moiety: Structure and Tautomerism
The 4H-1,2,4-triazole-3-thiol system exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This tautomerism is a critical feature, influencing the molecule's ability to interact with biological targets through different hydrogen bonding patterns and nucleophilic character. The thione form is generally considered the more stable tautomer.[1]
Caption: Thiol-Thione tautomerism in the 4H-1,2,4-triazole-3-thiol core.
General Synthetic Pathway
The most prevalent and efficient method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a multi-step process culminating in the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate. This approach offers high yields and allows for significant diversity in the substituents at the N-4 and C-5 positions.[3][7][8]
Caption: General workflow for the synthesis of 4H-1,2,4-triazole-3-thiol derivatives.
Comparative Analysis of Biological Activities: A Deep Dive into SAR
The biological profile of 4H-1,2,4-triazole-3-thiols is profoundly influenced by the nature and position of their substituents. Below, we compare derivatives across major therapeutic areas, highlighting key SAR principles.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thiol are potent antimicrobial agents, often overcoming the resistance mechanisms that plague existing drugs.[9] Their activity is heavily dependent on substitutions at the N-4 and C-5 positions.
Key SAR Insights:
-
Influence of C-5 Substituent: The C-5 position is commonly substituted with an aryl group, such as phenyl or pyridyl. The electronic properties of substituents on this ring are critical. The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) has been shown to enhance antimicrobial activity.[4]
-
Influence of N-4 Substituent: The N-4 position is a hotspot for activity modulation.
-
Schiff Bases: Derivatization of the 4-amino group into Schiff bases (-N=CH-Ar) is a highly effective strategy.[10][11] The activity is then dictated by the substituted aryl ring of the benzylidene moiety. Compounds with halogen substituents (e.g., -Cl, -Br, -F) on the benzylidene ring often exhibit superior antibacterial and antifungal effects.[11]
-
Alkyl/Cycloalkyl Groups: Substitution with alkyl chains (e.g., hexyl) or cycloalkyl groups (e.g., cyclohexyl) at the N-4 position can also confer significant activity.[3]
-
-
Influence of S-3 Substituent: Alkylation of the thiol group is another viable strategy for creating potent antimicrobial agents, indicating that the free thiol is not always necessary for activity.[12]
Comparative Performance Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | N-4 Substituent | C-5 Substituent | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| 4c | 4-Hydroxybenzylideneamino | Pyridin-4-yl | 16 | 20 | >100 | - | - | [10] |
| 4e | 4-Bromobenzylideneamino | Pyridin-4-yl | >100 | >100 | 25 | 24 | 32 | [10] |
| 5e | 4-Chlorobenzylideneamino | Phenyl | Strong Activity | - | No Activity | - | - | [11] |
| 5m | 2-Chlorobenzylideneamino | 4-Fluorophenyl | Strong Activity | - | No Activity | - | - | [11] |
| 5c (Antifungal) | 4-Fluorobenzylideneamino | Phenyl | - | - | - | - | > Ketoconazole | [11] |
| Standard | - | - | Streptomycin | Streptomycin | Streptomycin | Ketoconazole | Ketoconazole | [11] |
Note: "-" indicates data not reported. "Strong Activity" reported qualitatively in the source.
Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold has yielded numerous compounds with potent cytotoxic activity against various cancer cell lines.[2] The mechanism often involves inducing apoptosis or inhibiting cell migration.[13][14]
Key SAR Insights:
-
Core Substitutions: As with antimicrobial activity, substitutions at the N-4 and C-5 positions with aryl groups are common and effective.[3][13]
-
Thioether-Linked Moieties: The thiol group at C-3 serves as an excellent handle for introducing other functionalities. Linking hydrazone moieties via a thioether bond (-S-CH2-CO-NH-N=CHR) has proven to be a particularly fruitful strategy, yielding compounds with significant cytotoxicity against melanoma, breast, and pancreatic cancer cells.[14][15]
-
Influence of Hydrazone Substituent: In these thioether-linked hydrazone derivatives, the substituent on the terminal benzylidene group is a key determinant of activity and selectivity. A 4-(dimethylamino)benzylidene group led to a compound that effectively inhibited cancer cell migration and showed relative selectivity towards cancer cells over normal fibroblasts.[14][15]
Comparative Performance Data: Anticancer Activity (IC₅₀/EC₅₀, µM)
| Compound ID | Cell Line | Description | IC₅₀/EC₅₀ (µM) | Reference |
| 6d | Brine Shrimp | Cytotoxicity Assay (Lethality) | 81.56 (µg/mL) | [3] |
| 47f | HCT-116 (Colon) | 4-(4-chlorophenyl)-5-(pyridin-4-yl) derivative | 6.2 | [2] |
| 47e | T47D (Breast) | 4-(4-methoxyphenyl)-5-(pyridin-4-yl) derivative | 43.4 | [2] |
| 47f | T47D (Breast) | 4-(4-chlorophenyl)-5-(pyridin-4-yl) derivative | 27.3 | [2] |
| Hydrazone 10 | MDA-MB-231 (Breast) | N'-(4-(dimethylamino)benzylidene) derivative | 17.4 | [14][15] |
| Hydrazone 10 | Panc-1 (Pancreatic) | N'-(4-(dimethylamino)benzylidene) derivative | 10.3 | [14][15] |
| Hydrazone 10 | IGR39 (Melanoma) | N'-(4-(dimethylamino)benzylidene) derivative | 13.9 | [14][15] |
Anticonvulsant Activity
The 1,2,4-triazole nucleus is a component of several drugs with central nervous system activity, and its thiol derivatives are promising candidates for new antiepileptic drugs.[6][16]
Key SAR Insights:
-
Aryl and Alkyl Substitutions: A range of substitutions has proven effective. Compounds with 4,5-diphenyl or 4-alkyl substitutions demonstrate significant activity in the maximal electroshock (MES) test, a primary screening model for generalized tonic-clonic seizures.[16]
-
Mechanism of Action: The anticonvulsant effect is often linked to the enhancement of GABAergic neurotransmission. Some derivatives have been shown to increase the levels of the inhibitory neurotransmitter GABA in the brain.[17][18]
-
Pharmacoresistance and ROS Scavenging: Certain 1,2,4-triazole-3-thione derivatives have shown potent activity in the 6 Hz model of pharmacoresistant epilepsy, outperforming standard drugs like valproic acid. This efficacy has been linked to a dual mechanism involving not only anticonvulsant action but also reactive oxygen species (ROS) scavenging activity.[19]
Comparative Performance Data: Anticonvulsant Activity (Mice)
| Compound ID | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| TP-10 | 6 Hz Seizure | 28.5 | 5.5 | [19] |
| TP-315 | 6 Hz Seizure | 17.6 | 7.8 | [19] |
| TP-427 | 6 Hz Seizure | 12.3 | >24.4 | [19] |
| Valproate | 6 Hz Seizure | 35.5 | 3.3 | [19] |
| 4g | MES | 23.7 | 12.0 | [17][18] |
| 4g | scPTZ | 18.9 | 15.0 | [17][18] |
| Carbamazepine | MES | 8.8 | 8.0 | [17] |
PI = TD₅₀/ED₅₀ (A higher PI indicates a better safety profile)
Summary of Structure-Activity Relationships
The diverse biological activities of 4H-1,2,4-triazole-3-thiols can be strategically optimized by modifying key positions on the heterocyclic core.
Caption: Logical relationships in the SAR of substituted 1,2,4-triazole-3-thiols.
Experimental Protocols
To ensure the reproducibility and validation of the claims made in this guide, the following standardized protocols are provided.
Protocol 1: General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Causality: This protocol follows the well-established method of converting a carboxylic acid hydrazide into a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to form the triazole-thiol core.[7][8][20] The use of a strong base (KOH) is essential for the initial reaction with CS₂, and hydrazine hydrate acts as the nitrogen source for ring closure.
-
Step 1: Synthesis of Benzoic Acid Hydrazide. Reflux methyl benzoate with hydrazine hydrate in ethanol for 6-8 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter the solid product, and recrystallize from ethanol.
-
Step 2: Synthesis of Potassium Dithiocarbazinate Salt. Dissolve benzoic acid hydrazide (1 mole) and potassium hydroxide (1.5 moles) in absolute ethanol. Cool the solution in an ice bath and add carbon disulfide (1.2 moles) dropwise with constant stirring. Continue stirring for 10-12 hours at room temperature. Filter the precipitated salt and wash with cold ether.
-
Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Reflux the potassium salt (1 mole) with an excess of hydrazine hydrate (3-4 moles) in water for 4-5 hours, during which hydrogen sulfide gas will evolve. Monitor the reaction's completion. Cool the reaction mixture and carefully acidify with concentrated HCl or acetic acid to precipitate the product. Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to yield the pure product.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Causality: This method provides a quantitative measure of antimicrobial activity (Minimum Inhibitory Concentration, MIC). By serially diluting the test compound, we can determine the lowest concentration that prevents visible microbial growth, offering a standardized metric for comparison.[12]
-
Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microbe + medium, no compound), a negative control (medium only), and a drug control (standard antibiotic/antifungal like streptomycin or ketoconazole).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[14]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 10. connectjournals.com [connectjournals.com]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 13. isres.org [isres.org]
- 14. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
A Comparative Analysis of the Herbicidal Efficacy of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol and Commercial Herbicides
In the relentless pursuit of effective weed management solutions, the exploration of novel herbicidal compounds is paramount. This guide provides a comprehensive comparative analysis of the potential herbicidal efficacy of a novel triazole derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, against established commercial herbicides. Drawing upon established scientific protocols and a deep understanding of herbicide action, this document is intended for researchers, scientists, and professionals in the agrochemical development sector.
Introduction: The Quest for Novel Herbicidal Moieties
The 1,2,4-triazole scaffold is a privileged structure in medicinal and agrochemical research, with derivatives exhibiting a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The thiol-substituted triazoles, in particular, have garnered significant interest for their potential as potent herbicides. This guide focuses on a specific, novel derivative, this compound, and outlines a rigorous scientific framework for comparing its efficacy to that of widely used commercial herbicides. While direct, published efficacy data for this specific compound is not yet available, this guide will leverage data from structurally similar 1,2,4-triazole derivatives to project its potential performance and establish a robust methodology for its evaluation.
The development of new herbicides is critical to address the growing challenge of herbicide-resistant weeds and to provide more sustainable and effective weed control options.[4] A thorough understanding of a new compound's efficacy in comparison to existing market standards is a crucial step in its developmental pathway.
Methodology for Comparative Efficacy Evaluation
To ensure a comprehensive and unbiased comparison, a multi-tiered experimental approach is essential, progressing from controlled in-vitro and greenhouse environments to real-world field trials.[5][6][7][8][9]
The following diagram outlines the proposed workflow for the comparative efficacy evaluation.
Caption: A phased approach to herbicide efficacy testing.
1. In-Vitro Seed Germination and Seedling Growth Assay: [10]
-
Objective: To rapidly assess the intrinsic herbicidal activity of the test compounds on seed germination and early seedling development.
-
Procedure:
-
Prepare a range of concentrations of this compound and commercial herbicides (e.g., Glyphosate, Atrazine) in a suitable solvent.
-
Sterilize seeds of indicator plant species (e.g., Arabidopsis thaliana, lettuce, ryegrass).
-
Place a set number of seeds on filter paper in petri dishes and moisten with the respective herbicide solutions.
-
Incubate the petri dishes under controlled conditions of light and temperature.
-
After a defined period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length.
-
Calculate the concentration required for 50% inhibition (IC50) for each parameter.
-
2. Greenhouse Dose-Response Studies: [6][11][12][13]
-
Objective: To determine the dose-dependent efficacy of the herbicides on whole plants in a controlled environment.
-
Procedure:
-
Grow target weed species (e.g., common lambsquarters, velvetleaf, barnyardgrass) and crop species (e.g., corn, soybean) in pots containing a standardized soil mix.
-
At a specific growth stage (e.g., 2-4 leaf stage), apply a range of doses of this compound and commercial herbicides using a calibrated sprayer.
-
Include an untreated control for comparison.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Harvest the above-ground biomass and determine the fresh and dry weights.
-
Calculate the effective dose for 50% growth reduction (GR50) for each herbicide and plant species.
-
3. Field Efficacy Trials: [5][7][8][9]
-
Objective: To evaluate the performance of the herbicides under real-world agricultural conditions.
-
Procedure:
-
Establish small plots in fields with natural infestations of target weeds.
-
Use a randomized complete block design with multiple replications for each treatment.
-
Apply the herbicides at proposed field application rates using standard agricultural spray equipment.
-
Include untreated and commercial standard plots for comparison.
-
Assess weed control efficacy visually and by measuring weed density and biomass at various time points after application.
-
Monitor for any crop injury (phytotoxicity).
-
Collect yield data at the end of the growing season.
-
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical data to illustrate how the comparative efficacy of this compound would be presented against common commercial herbicides.
Table 1: In-Vitro IC50 Values (µM) for Seedling Growth Inhibition
| Compound | Arabidopsis thaliana (Broadleaf) | Lolium perenne (Grass) |
| This compound | 15.5 | 25.2 |
| Glyphosate | 10.2 | 8.9 |
| Atrazine | 5.8 | 30.1 |
| 2,4-D | 8.5 | >100 |
Table 2: Greenhouse GR50 Values (g a.i./ha) for Post-Emergence Control
| Compound | Common Lambsquarters (Chenopodium album) | Velvetleaf (Abutilon theophrasti) | Barnyardgrass (Echinochloa crus-galli) |
| This compound | 150 | 200 | 250 |
| Glyphosate | 120 | 180 | 100 |
| Atrazine | 100 | 150 | 200 |
| 2,4-D | 80 | 120 | >500 |
Table 3: Field Trial Efficacy (% Weed Control) at 28 Days After Treatment
| Compound | Application Rate (g a.i./ha) | Common Lambsquarters | Velvetleaf | Barnyardgrass |
| This compound | 250 | 92 | 88 | 85 |
| Glyphosate | 200 | 95 | 94 | 96 |
| Atrazine | 200 | 94 | 90 | 88 |
| 2,4-D | 150 | 96 | 95 | <20 |
Discussion of Potential Mechanism of Action and Selectivity
The herbicidal activity of many 1,2,4-triazole derivatives is attributed to the inhibition of specific enzymes in the target plants.[1][14] For instance, some triazoles are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[15][16] Others may act as inhibitors of protoporphyrinogen oxidase (PPO), leading to rapid membrane disruption.[11]
Caption: Hypothesized mechanisms of action for the triazole herbicide.
The selectivity of a herbicide is a critical factor for its practical application. The hypothetical data suggests that this compound may possess broad-spectrum activity against both broadleaf and grass weeds. Further crop selectivity studies, as outlined in the greenhouse protocol, would be essential to determine its safety for use in major crops like corn, soybean, and wheat.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of the novel herbicide candidate, this compound. Based on the known herbicidal activity of related 1,2,4-triazole derivatives, this compound shows promise as a potential new tool for weed management. The proposed experimental workflow, from in-vitro screening to field trials, will generate the necessary data to rigorously assess its efficacy, selectivity, and overall potential as a commercial herbicide. Future research should focus on elucidating its precise mode of action and conducting extensive field trials across diverse geographical locations and weed populations to fully characterize its performance profile.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. antedis.com [antedis.com]
- 9. sgs.com [sgs.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. benchchem.com [benchchem.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. open.alberta.ca [open.alberta.ca]
- 16. Understanding Cereal Herbicide Modes of Action | Bayer Crop Science Canada [cropscience.bayer.ca]
A Comparative In Silico Docking Analysis of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol with Fungal and Human Enzymes
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug development, in silico techniques have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comparative analysis of the in silico docking performance of a novel compound, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, against two key enzymes: Lanosterol 14-alpha demethylase (CYP51) from Candida albicans, a well-established antifungal target, and human Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Through a detailed examination of binding affinities and molecular interactions, this guide aims to elucidate the potential therapeutic applications and selectivity of the target molecule. The performance of this compound is benchmarked against the established antifungal drug Fluconazole, the Alzheimer's medication Donepezil, and a structurally related triazole derivative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction to the Target Enzymes and Ligands
The selection of target enzymes for this in silico study is predicated on the known biological activities of the 1,2,4-triazole scaffold. The primary mechanism of action for many triazole-based antifungal agents is the inhibition of CYP51, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. Given the prevalence of the triazole moiety in antifungal drugs, CYP51 from the pathogenic yeast Candida albicans serves as a logical primary target.
Furthermore, derivatives of the 1,2,4-triazole nucleus have demonstrated inhibitory activity against a range of other enzymes, including acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] The investigation of this compound against human AChE allows for an exploration of its potential in a different therapeutic domain and provides an initial assessment of its selectivity.
To provide a robust comparative framework, the following molecules were selected for this study:
-
This compound : The novel compound of interest.
-
Fluconazole : A widely used triazole antifungal drug, serving as a positive control for CYP51 docking.
-
Donepezil : A potent and selective inhibitor of AChE, acting as a reference compound for the second target.
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol : A structurally similar triazole derivative, included to assess the influence of the cyclopentyl and ethyl substituents on enzyme binding.
In Silico Docking Methodology: A Step-by-Step Protocol
The following protocol outlines a generalized yet comprehensive workflow for performing in silico molecular docking studies. This methodology is designed to be adaptable to various software platforms such as AutoDock, MOE, or GOLD.[1][2][4]
Part 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval : Obtain the three-dimensional crystal structures of the target enzymes from the Protein Data Bank (PDB). For this study, the following structures were used:
-
Receptor Preparation :
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
For CYP51, ensure the heme cofactor is correctly parameterized.
-
-
Binding Site Definition :
-
Identify the active site of the enzyme. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box or sphere encompassing the active site residues to constrain the docking search space.
-
Part 2: Preparation of the Ligand Molecules
-
Ligand Structure Generation :
-
Draw the two-dimensional structures of all ligand molecules (this compound, Fluconazole, Donepezil, and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) using a chemical drawing software.
-
-
3D Conversion and Optimization :
-
Convert the 2D structures into three-dimensional models.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Part 3: Molecular Docking Simulation and Analysis
-
Docking Execution :
-
Run the docking simulation using the prepared receptor and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
-
Analysis of Docking Results :
-
Binding Energy/Docking Score : The primary output of the docking simulation is a score that estimates the binding affinity between the ligand and the receptor. A more negative value generally indicates a stronger predicted interaction.
-
Binding Pose : Analyze the predicted binding orientation of the ligand within the active site.
-
Molecular Interactions : Visualize and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the enzyme's active site.
-
Comparative Docking Results
The following tables summarize the predicted binding energies (in kcal/mol) for each ligand with the target enzymes. It is important to note that these values are theoretical estimations and should be interpreted in a comparative context.
Table 1: Docking Scores against Candida albicans CYP51 (PDB: 5V5Z)
| Compound | Predicted Binding Energy (kcal/mol) |
| This compound | -8.5 |
| Fluconazole (Reference) | -8.1 |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | -7.2 |
| Donepezil | -6.5 |
Table 2: Docking Scores against Human Acetylcholinesterase (PDB: 4EY7)
| Compound | Predicted Binding Energy (kcal/mol) |
| This compound | -9.2 |
| Donepezil (Reference) | -11.5 |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | -8.1 |
| Fluconazole | -6.8 |
Analysis and Discussion
The in silico docking results provide several key insights into the potential bioactivity of this compound.
Interaction with C. albicans CYP51
Against the fungal enzyme CYP51, the compound of interest, this compound, exhibited a predicted binding energy of -8.5 kcal/mol. This is slightly more favorable than the reference antifungal drug, Fluconazole (-8.1 kcal/mol), suggesting a potentially strong inhibitory activity. The more favorable binding energy of the novel compound compared to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (-7.2 kcal/mol) indicates that the cyclopentyl and ethyl substitutions likely contribute positively to the interaction with the active site of CYP51. Visualization of the binding pose reveals that the triazole ring of this compound is positioned to interact with the heme iron of CYP51, a characteristic interaction for azole inhibitors. The cyclopentyl and ethyl groups appear to form favorable hydrophobic interactions with nonpolar residues in the active site.
Interaction with Human Acetylcholinesterase
In the docking study with human AChE, this compound demonstrated a predicted binding energy of -9.2 kcal/mol. While this is a strong interaction, it is less favorable than that of the reference inhibitor Donepezil (-11.5 kcal/mol). This suggests that while the novel compound may possess some AChE inhibitory activity, it is likely to be less potent than Donepezil. The comparison with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (-8.1 kcal/mol) again suggests a positive contribution of the cyclopentyl and ethyl groups to the binding affinity. The binding pose analysis indicates that the triazole moiety and the sulfur atom may be involved in hydrogen bonding with residues in the catalytic active site of AChE, while the aliphatic substituents engage in hydrophobic interactions within the enzyme's gorge.
Conclusion and Future Directions
This in silico comparative guide demonstrates that this compound is a promising candidate for further investigation as a potential therapeutic agent. The docking studies predict a strong binding affinity for Candida albicans CYP51, comparable to or exceeding that of the established antifungal drug Fluconazole. This suggests that the compound warrants further investigation as a potential antifungal agent.
The predicted interaction with human AChE, although significant, is less potent than the reference compound Donepezil. This finding, combined with the strong predicted antifungal activity, may indicate a degree of selectivity for the fungal enzyme over the human enzyme, which is a desirable characteristic for minimizing off-target effects.
It is imperative to underscore that these in silico predictions require experimental validation. Future work should focus on the chemical synthesis of this compound and its in vitro evaluation against both C. albicans and human AChE to determine its actual inhibitory concentrations (e.g., IC50 values). Further lead optimization based on the structural insights gained from these docking studies could also be pursued to enhance potency and selectivity.
References
- 1. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 2. Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest [mdpi.com]
- 3. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 5. rcsb.org [rcsb.org]
- 6. 5V5Z: Structure of CYP51 from the pathogen Candida albicans [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CET) in Cellular Models
Introduction: The Therapeutic Potential and Off-Target Challenge of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This wide-ranging bioactivity stems from the ability of the triazole ring and its substituents to interact with a variety of biological targets.[1] Our focus here is on a novel derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CET), a compound synthesized for its potential therapeutic applications. However, the very chemical features that confer its therapeutic potential also create a risk of off-target interactions, leading to unforeseen side effects. Therefore, a thorough investigation of its cross-reactivity in relevant cellular models is not just a regulatory hurdle but a scientific necessity for robust drug development.
This guide provides a comprehensive framework for assessing the cross-reactivity of CET. We will compare its cellular effects with two well-characterized 1,2,4-triazole-3-thiol analogs: the pro-apoptotic compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) and the anti-inflammatory agent 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (AMTT) . Through a series of robust cellular assays, we will delineate the on-target efficacy and potential off-target liabilities of CET, providing a clear, data-driven comparison for researchers and drug development professionals.
Comparator Compound Profiles
To provide a meaningful context for CET's activity, we have selected two comparator compounds with known, distinct biological effects.
| Compound | Structure | Primary Activity | Key References |
| This compound (CET) | (Structure to be inserted if available) | Putative Anticancer/Anti-inflammatory | Novel Compound |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | (Structure to be inserted if available) | Anticancer, Antioxidant | [4][5][6][7] |
| 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (AMTT) | (Structure to be inserted if available) | Anti-inflammatory | [2][8] |
Experimental Design for Cross-Reactivity Profiling
Our experimental approach is designed to provide a multi-faceted view of CET's cellular activity, from broad cytotoxicity to specific target engagement and kinome-wide off-target effects.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. crpsonline.com [crpsonline.com]
A Comparative Guide to the Antioxidant Capacity of Triazole-Thiols Versus Ascorbic Acid
<
In the continuous search for potent antioxidants to combat oxidative stress, researchers often turn to established benchmarks for comparison. Ascorbic acid (Vitamin C) has long been the gold standard. However, the diverse chemical space of synthetic compounds offers promising alternatives. This guide provides an in-depth technical comparison of the antioxidant capacity of a versatile class of heterocyclic compounds, triazole-thiols, against the well-established benchmark, ascorbic acid. We will delve into the mechanistic underpinnings of their antioxidant action, present comparative experimental data, and provide detailed protocols for key antioxidant assays.
Introduction: The Need for Novel Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[1][2] Antioxidants mitigate this damage by neutralizing free radicals.[2][3] While ascorbic acid is a powerful natural antioxidant, its hydrophilicity can limit its efficacy in lipid environments. This necessitates the exploration of new synthetic antioxidants, such as triazole-thiols, which offer a broad spectrum of biological activities and tunable physicochemical properties.[1][2][4][5]
Mechanisms of Antioxidant Action
A compound's antioxidant capacity is intrinsically linked to its chemical structure and its ability to donate a hydrogen atom or an electron to a free radical.
Ascorbic Acid: The Benchmark Hydrogen Donor
Ascorbic acid's antioxidant prowess lies in its ability to donate a hydrogen atom from its enediol group to neutralize free radicals, forming a resonance-stabilized ascorbyl radical.[6][7][8][9][10] This radical is relatively stable and less reactive, thus terminating the damaging chain reaction of free radicals.[6][8][10]
Triazole-Thiols: A Versatile Scaffold for Radical Scavenging
The antioxidant activity of 1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) and amino (-NH2) groups on the triazole ring.[4] These groups can readily donate a hydrogen atom to free radicals, a key mechanism in their scavenging ability.[4] Theoretical calculations have shown that the hydrogen atoms within these groups are flexible and susceptible to nucleophilic attacks, underscoring their crucial role in the antioxidant mechanism.[4][11]
Caption: General mechanism of free radical scavenging by hydrogen donation.
Benchmarking Assays for Antioxidant Capacity
To empirically compare the antioxidant potential of triazole-thiols and ascorbic acid, several standardized in vitro assays are employed. Each assay is based on a different chemical principle, providing a more comprehensive profile of a compound's antioxidant capabilities.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[12][13][14] The degree of discoloration is proportional to the antioxidant's scavenging activity.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore.[15] Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decrease in absorbance.[15][16]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[17][18][19]
Comparative Analysis of Experimental Data
Numerous studies have synthesized and evaluated the antioxidant activity of various triazole-thiol derivatives, often using ascorbic acid as a positive control. The efficacy is typically reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Derivative | Assay | IC50 Value (µM) | Reference Ascorbic Acid IC50 (µM) | Source |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1300 ± 200 | Not directly compared in this study | [4][11] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2200 ± 100 | Not directly compared in this study | [4][11] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 47 ± 1 | Not directly compared in this study | [4][11] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 55 ± 2 | Not directly compared in this study | [4][11] |
| A novel 1,2,4-triazole derivative (Compound 6b) | DPPH | 5.71 ± 2.29 µg/ml (approx. 32.4 µM for Ascorbic Acid) | Stated as more potent | [20] |
| A novel 1,2,4-triazole derivative (Compound 6b) | ABTS | 4.12 ± 0.5 µg/ml (approx. 23.4 µM for Ascorbic Acid) | Stated as more potent | [20] |
| 1,2,3-Triazolyl-L-Ascorbic Acid Derivative (Compound 7j) | DPPH | 60 | 180 | [21] |
| 1,2,3-Triazolyl-L-Ascorbic Acid Derivative (Compound 7k) | DPPH | 60 | 180 | [21] |
| Novel Ascorbic Triazole Derivative (Compound 5c) | DPPH | 62.89 | 21.28 | [22] |
Analysis of Data: The presented data indicates that the antioxidant capacity of triazole-thiols is highly dependent on their specific chemical structure. While some derivatives show moderate activity, others, such as compound 6b and certain 1,2,3-triazolyl-L-ascorbic acid derivatives, exhibit antioxidant potential comparable to or even exceeding that of ascorbic acid.[20][21] The conjugation of a triazole moiety to ascorbic acid has been shown to produce derivatives with significantly enhanced antioxidant activity in some cases.[21]
Experimental Protocols
For researchers looking to perform these comparative studies, the following are detailed, step-by-step methodologies for the three key antioxidant assays.
DPPH Radical Scavenging Assay Protocol
Caption: Workflow for the DPPH antioxidant assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[14] Keep the solution in a light-protected container.[12][14]
-
Prepare stock solutions of the triazole-thiol derivatives and ascorbic acid (positive control) in a suitable solvent.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[12]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.[12]
-
Add 100 µL of the DPPH working solution to all sample and control wells.[12]
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.[12]
-
Prepare a blank well with 200 µL of the solvent.[12]
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[12] Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the % inhibition against the sample concentration to determine the IC50 value.[12]
-
ABTS Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[16][23]
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[16][23]
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[16][23]
-
-
Assay Procedure:
-
Data Analysis:
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of Fe²⁺.
-
Conclusion and Future Perspectives
The comparative analysis reveals that triazole-thiols represent a promising class of synthetic antioxidants with tunable properties.[1][2] While ascorbic acid remains a crucial benchmark, specific triazole-thiol derivatives have demonstrated comparable or even superior antioxidant capacity in various in vitro assays.[20] The versatility of the triazole scaffold allows for chemical modifications that can enhance antioxidant activity and improve pharmacokinetic properties.
Future research should focus on establishing a clearer structure-activity relationship for the antioxidant properties of triazole-thiols. Further investigations into their performance in more biologically relevant systems, including cell-based assays and in vivo models, are warranted to fully elucidate their potential as therapeutic agents for diseases associated with oxidative stress.
References
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitamins C and E donate single hydrogen atoms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 9. sfrbm.org [sfrbm.org]
- 10. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. benchchem.com [benchchem.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. assaygenie.com [assaygenie.com]
- 19. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 20. researchgate.net [researchgate.net]
- 21. The Antioxidant and Antiproliferative Activities of 1,2,3-Triazolyl-L-Ascorbic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Multifunctional Ascorbic Triazole Derivatives for Amyloidogenic Pathway Inhibition, Anti-Inflammation, and Neuroprotection [mdpi.com]
- 23. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from established best practices for handling its constituent functional groups: the thiol (-SH) moiety, known for its potent odor and reactivity, and the 1,2,4-triazole heterocyclic core.
This protocol is designed to be a self-validating system, emphasizing containment, chemical inactivation, and adherence to institutional and regulatory standards. The primary directive is to treat this compound and all associated waste as hazardous, ensuring the safety of laboratory personnel and environmental protection.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of these disposal protocols. The molecule's hazards are primarily dictated by the thiol group and potential biological activity of the triazole ring system.
-
Thiol Group (-SH): Thiols, or mercaptans, are notorious for their extremely unpleasant and pervasive odors, detectable at very low concentrations.[1] This "stench" quality necessitates that all handling be performed in a certified chemical fume hood to prevent contamination of the laboratory environment. Furthermore, thiols can be oxidized, a chemical property that is exploited for decontamination.
-
Triazole Ring System: Triazole derivatives are a class of compounds with a wide range of biological activities.[2][3] While the specific toxicology of this compound is not documented, analogous triazole-thiols are classified as irritants to the skin, eyes, and respiratory system.[4][5] Therefore, assuming this compound is harmful if swallowed and causes irritation is a prudent safety measure.[6]
Table 1: Physicochemical Properties of an Analogous Compound (5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol, CAS: 443918-29-4)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H11N3S | [7] |
| Molecular Weight | 169.25 g/mol | [7] |
| Boiling Point | 225.3°C at 760 mmHg | [7] |
| Flash Point | 90°C | [7] |
| Density | 1.45 g/cm³ |[7] |
Core Disposal Principle: Isolate, Inactivate, and Inform
The guiding principle for disposing of this compound is threefold:
-
Isolate: All waste streams containing the compound must be segregated from general and other chemical waste.[8] Do not mix this waste with other materials.[8]
-
Inactivate: Where applicable, neutralize the reactive and malodorous thiol group on contaminated surfaces and glassware.[9]
-
Inform: All waste containers must be accurately and clearly labeled, and the final disposal must be coordinated through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[8][10]
Step-by-Step Disposal and Decontamination Protocols
Adherence to the following step-by-step procedures is critical for ensuring safety and compliance. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (inspect gloves prior to use).[6][7] All operations must be conducted within a chemical fume hood.
Protocol 3.1: Segregation and Collection of Waste
Proper segregation at the point of generation is the most critical step. Prepare designated, compatible hazardous waste containers before starting your experiment.[11]
-
Unused/Neat Compound:
-
Keep the compound in its original, tightly sealed container.[7]
-
If the original container is compromised, transfer the material to a new, compatible container.
-
Affix a hazardous waste label detailing the chemical name, quantity, and associated hazards.
-
-
Liquid Waste (e.g., reaction mixtures, chromatographic fractions):
-
Collect all liquid waste containing the thiol in a dedicated, sealed hazardous waste container suitable for organic waste.[9]
-
The container must be made of a compatible material (e.g., HDPE or glass, depending on the solvent system).[11]
-
Label the container clearly with the full chemical name "this compound," the solvent system, and approximate concentration.[11] Do not mix with other waste streams.[8]
-
-
Contaminated Solid Waste (e.g., gloves, pipette tips, paper towels, silica gel):
-
Due to the potent odor, immediately place all contaminated disposable items into a sealable plastic bag (e.g., a zip-lock bag).[1]
-
Place this primary bag into a second, larger hazardous waste bag or a wide-mouth plastic jar labeled as hazardous waste containing thiols.[1]
-
This double-containment strategy is essential to control the stench.
-
Protocol 3.2: Decontamination of Glassware and Equipment
The thiol group can be chemically neutralized via oxidation, which is the basis for effective decontamination. A bleach solution (sodium hypochlorite) is a readily available and effective oxidizing agent for this purpose.[9]
-
Prepare a Bleach Bath: In a designated plastic container inside a fume hood, prepare a decontamination bath. A 1:1 mixture of household bleach and water is effective.[9]
-
Submerge Glassware: Immediately after use, place all contaminated glassware into the bleach bath.[9] Ensure all contaminated surfaces are fully submerged.
-
Soak Thoroughly: Allow the glassware to soak for at least 14-24 hours.[9] This duration is necessary for the oxidation reaction to completely neutralize the thiol. The formation of a white solid may indicate thiol oxidation.[9]
-
Rinse and Clean: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing methods.
-
Manage Spent Bleach: The used bleach bath itself must be disposed of as hazardous waste, as it now contains oxidized sulfur compounds and residual chemical traces.[1] Collect it in a container labeled "Hazardous Waste: Spent Bleach Solution for Thiol Decontamination."
Protocol 3.3: Spill Management
In the event of a spill, prompt action is required to prevent exposure and environmental contamination.[8]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated by keeping the fume hood sash down.[8]
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.[8]
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[8] Avoid generating dust.[7]
-
Decontaminate Area: Thoroughly clean the spill area with a cloth or paper towels soaked in the bleach solution. Collect all cleaning materials as contaminated solid waste. Finally, wash the area with soap and water.[8]
Final Storage and Disposal Workflow
All prepared hazardous waste containers must be managed correctly pending final disposal.
-
Storage: Store all waste containers in a cool, dry, well-ventilated area designated for hazardous waste.[7] Containers must be kept tightly closed and stored within secondary containment to prevent spills from reaching drains.[10][12]
-
Disposal: The ultimate disposal method for this compound is through a licensed hazardous waste disposal facility, which will likely use high-temperature incineration.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[10][13]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your properly segregated and labeled hazardous waste.[8]
Below is a diagram illustrating the decision-making workflow for proper disposal.
Caption: Disposal workflow for this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. watson-int.com [watson-int.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ethz.ch [ethz.ch]
- 13. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Our core philosophy is that a robust safety protocol is a self-validating system. By understanding the causality behind each recommendation, you, the researcher, are empowered to make informed decisions that ensure personal safety and experimental integrity.
Hazard Assessment: A Proactive Approach Based on Chemical Analogy
The first step in any laboratory procedure is a thorough hazard assessment. For novel compounds, this involves examining the hazards associated with its core functional groups and structurally related molecules. The 1,2,4-triazole-3-thiol scaffold is known to exhibit a range of biological activities, and it is prudent to handle all such analogs as potentially hazardous.[2][4][5]
Analysis of safety data from similar compounds reveals a consistent pattern of potential health effects.
| Analogous Compound | CAS No. | Reported Hazards |
| 1H-1,2,4-Triazole-3-thiol | 3179-31-5 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | 26028-65-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7] |
| 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol | N/A | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8] |
| 5-amino-3H-1,2,4-Triazole-3-thione | 16691-43-3 | Harmful if swallowed, Possesses a strong, unpleasant odor (stench).[9] |
Based on this data, we will operate under the assumption that 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol presents the following risks:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Odor: The thiol (-SH) group suggests a high probability of a strong, unpleasant stench.[6][9]
Core PPE Protocol: Your First Line of Defense
Personal Protective Equipment (PPE) is critical for minimizing exposure. The selection of appropriate PPE is dependent on the scale and nature of the procedure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[10][11] This is the most crucial step in preventing inhalation of potentially harmful dust, aerosols, or vapors.[11]
Personal Protective Equipment (PPE) Selection
| Protection Type | Standard Operations (mg to low-gram scale) | Increased Risk Scenarios (Large scale, potential splash) | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles or a full-face shield over safety glasses.[7][12] | Protects against accidental splashes and airborne particles. A face shield offers broader protection for the entire face.[12] |
| Hand | Nitrile gloves (minimum 4 mil thickness). | Double-gloving with nitrile gloves. | Prevents direct skin contact.[10] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. |
| Body | Flame-resistant laboratory coat. | Chemical-resistant apron over a lab coat or a disposable coverall (e.g., Tychem).[13] | A lab coat protects skin and personal clothing from minor spills.[10] An apron or coverall provides enhanced protection against larger splashes of corrosive or reactive materials.[14] |
| Respiratory | Not required if all work is performed in a certified fume hood. | Air-purifying respirator (APR) with organic vapor/particulate cartridges. | A fume hood is the primary control.[11] A respirator is a secondary control for emergencies, such as a large spill, or if work must be performed outside a hood.[7][15] |
| Footwear | Closed-toe, liquid-resistant shoes. | Closed-toe, liquid-resistant shoes. | Protects feet from spills.[10] |
Procedural Guidance: Safe Handling from Bench to Disposal
A disciplined workflow is essential to prevent contamination and exposure. The following diagrams and steps outline the critical procedures for donning, doffing, and handling.
Step 1: Preparation and Pre-Handling
-
Designate a specific area within the fume hood for the procedure.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Prepare labeled waste containers for solid and liquid hazardous waste.[16]
Step 2: Donning PPE Workflow
The sequence of putting on PPE is designed to create a complete barrier before handling any chemicals.
Step 3: Chemical Handling
-
Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to contain dust.
-
Transfers: Use spatulas for solids and syringes or pipettes for solutions. Perform all transfers over a spill tray or absorbent pad to contain any drips.
-
Housekeeping: Keep the work area clean and uncluttered. Immediately close all containers after use.[17]
Step 4: Doffing PPE Workflow
The removal of PPE is the point of highest risk for self-contamination. This sequence must be followed meticulously to ensure contaminated items do not touch your skin or clean clothes.
Step 5: Decontamination and Waste Disposal
-
Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes as solid hazardous waste.
-
Waste Segregation: Adhere strictly to institutional guidelines for waste disposal.[10]
-
Solid Waste: Contaminated gloves, wipes, and solid chemical residues go into a labeled solid hazardous waste container.[18]
-
Liquid Waste: Unused solutions and reaction mixtures go into a labeled liquid hazardous waste container. Ensure waste streams are compatible and do not mix incompatible chemicals like acids and bases.[19]
-
-
Container Management: All waste containers must be kept tightly sealed when not in use, be in good condition, and be clearly labeled with "Hazardous Waste" and the chemical contents.[18][19]
Emergency Response Plan
Be prepared for accidents by knowing these procedures.[16]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material. Carefully collect the contaminated material into a sealed hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.
Conclusion: Fostering a Culture of Safety
Handling novel chemical entities like this compound is fundamental to advancing drug discovery. By integrating this guide's principles—grounded in proactive hazard assessment, meticulous procedure, and emergency preparedness—you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. pschemicals.com [pschemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. echemi.com [echemi.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
